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  • Product: 2-(Carbazol-9-yl)aniline
  • CAS: 101716-43-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Photophysical Properties of 2-(Carbazol-9-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-(Carbazol-9-yl)aniline, a promising but und...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-(Carbazol-9-yl)aniline, a promising but under-characterized organic molecule. While its isomers, 3-(Carbazol-9-yl)aniline and 4-(Carbazol-9-yl)aniline, have found applications in organic electronics, the ortho-substituted analogue remains largely unexplored.[1][2] This guide synthesizes existing knowledge on the photophysics of carbazole and aniline moieties, draws comparisons with its better-understood isomers, and provides a robust framework for its synthesis and detailed photophysical characterization. By outlining both theoretical and experimental protocols, this document serves as a foundational resource for researchers seeking to unlock the potential of 2-(Carbazol-9-yl)aniline in materials science and drug development.

Introduction: The Untapped Potential of an Ortho-Substituted Fluorophore

Carbazole-based compounds are a cornerstone of modern organic electronics and photophysics, renowned for their excellent hole-transporting capabilities, high thermal stability, and intense fluorescence.[3][4] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties, making these derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[4]

2-(Carbazol-9-yl)aniline presents a unique molecular architecture where the electron-donating aniline moiety is positioned at the ortho position relative to the carbazole nitrogen. This specific substitution is expected to induce distinct steric and electronic effects compared to its meta- and para-isomers, potentially leading to novel photophysical behaviors such as intramolecular charge transfer (ICT) and solvatochromism. Understanding these properties is paramount for its potential application as a fluorescent probe in complex biological environments or as a building block for advanced organic materials.

This guide provides a detailed exploration of the expected photophysical characteristics of 2-(Carbazol-9-yl)aniline, methodologies for its synthesis and characterization, and a discussion of its potential applications.

Synthesis of 2-(Carbazol-9-yl)aniline

While a specific, optimized synthesis for 2-(Carbazol-9-yl)aniline is not extensively documented in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for N-arylation of carbazoles. The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful and versatile methods for the formation of C-N bonds.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a highly efficient and general route to N-aryl compounds under relatively mild conditions. The proposed synthesis of 2-(Carbazol-9-yl)aniline would involve the palladium-catalyzed cross-coupling of carbazole with 2-bromoaniline or 2-iodoaniline.

Experimental Protocol: Synthesis of 2-(Carbazol-9-yl)aniline via Buchwald-Hartwig Amination

  • Reagents and Materials:

    • Carbazole

    • 2-Bromoaniline (or 2-Iodoaniline)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos or other suitable phosphine ligand

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

    • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add carbazole (1.0 eq.), 2-bromoaniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and Xantphos (0.04 eq.).

    • Add anhydrous toluene via syringe.

    • Degas the reaction mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(Carbazol-9-yl)aniline.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties: A Theoretical and Experimental Roadmap

The photophysical properties of 2-(Carbazol-9-yl)aniline are dictated by the interplay between the carbazole and aniline moieties. The following sections outline the expected properties and the experimental and computational methods to elucidate them.

Absorption and Emission Spectra

The UV-Vis absorption spectrum of 2-(Carbazol-9-yl)aniline is expected to be dominated by the electronic transitions of the carbazole chromophore, with some modulation from the aniline substituent. Carbazole-containing polymers typically exhibit absorption bands in the range of 250-340 nm.[5] The fluorescence emission is also anticipated to originate from the carbazole unit, which is known for its strong fluorescence.[6]

Table 1: Expected Absorption and Emission Characteristics of 2-(Carbazol-9-yl)aniline in Various Solvents

SolventPolarity (Dielectric Constant)Expected Absorption Maxima (λ_abs, nm)Expected Emission Maxima (λ_em, nm)Expected Stokes Shift (cm⁻¹)
Hexane1.88~320-340~350-370~3000-4000
Toluene2.38~325-345~360-380~3500-4500
Dichloromethane8.93~330-350~370-400~4000-5500
Acetonitrile37.5~330-350~380-420~4500-6000
Ethanol24.5~330-350~390-440~5000-7000

Experimental Protocol: Measurement of Absorption and Emission Spectra

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer

  • Sample Preparation:

    • Prepare stock solutions of 2-(Carbazol-9-yl)aniline in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration of approximately 10⁻⁵ M.

  • Absorption Measurement:

    • Record the UV-Vis absorption spectra of the solutions from 200 to 800 nm.

    • Determine the absorption maxima (λ_abs).

  • Emission Measurement:

    • Excite the samples at their respective absorption maxima.

    • Record the fluorescence emission spectra.

    • Determine the emission maxima (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs) - (1/λ_em).

Solvatochromism

The ortho-positioning of the aniline group may facilitate intramolecular charge transfer (ICT) from the electron-donating aniline to the carbazole moiety in the excited state. This ICT character is expected to result in a significant solvatochromic effect, where the emission wavelength shifts to longer wavelengths (red-shift) in more polar solvents.[7][8][9][10]

Workflow for Investigating Solvatochromism

G cluster_0 Experimental Measurement cluster_1 Data Analysis A Prepare solutions in solvents of varying polarity B Measure Absorption and Emission Spectra A->B C Determine λ_em in each solvent B->C D Plot λ_em vs. Solvent Polarity Function (e.g., Lippert-Mataga plot) C->D E Analyze slope to determine change in dipole moment (Δμ) D->E

Caption: Workflow for the experimental investigation and analysis of solvatochromism.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. Carbazole derivatives are known to often exhibit high quantum yields.[3] The quantum yield of 2-(Carbazol-9-yl)aniline can be determined relative to a well-characterized standard.

Experimental Protocol: Determination of Fluorescence Quantum Yield

  • Instrumentation:

    • Fluorometer with an integrating sphere or a standard cuvette holder.

  • Standard Selection:

    • Choose a fluorescent standard with a known quantum yield and an emission range that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Procedure (Relative Method):

    • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

      Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where:

      • Φ_F,std is the quantum yield of the standard.

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

Excited-State Lifetime

The excited-state lifetime (τ) provides information about the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for measuring fluorescence lifetimes in the nanosecond range. The lifetime of the S₁ state of carbazole is in the range of 13-15 ns in deaerated solutions.[11]

Experimental Protocol: Measurement of Excited-State Lifetime using TCSPC

  • Instrumentation:

    • TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Procedure:

    • Prepare a dilute solution of 2-(Carbazol-9-yl)aniline in the desired solvent.

    • Excite the sample with the pulsed light source at a wavelength where the sample absorbs.

    • Collect the fluorescence decay profile.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox).

    • Deconvolute the IRF from the sample decay and fit the resulting decay curve to one or more exponential functions to determine the excited-state lifetime(s).

Computational Modeling of Photophysical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting and understanding the photophysical properties of molecules.[7][12]

Workflow for Computational Investigation

G cluster_0 Ground State Calculations cluster_1 Excited State Calculations A Optimize Ground State Geometry (DFT, e.g., B3LYP/6-31G(d)) B Calculate Molecular Orbitals (HOMO, LUMO) A->B C Calculate Vertical Excitation Energies and Oscillator Strengths (TD-DFT) A->C D Optimize Excited State Geometry C->D E Calculate Emission Energies D->E

Caption: A typical workflow for the computational investigation of photophysical properties.

Potential Applications

Based on the anticipated photophysical properties, 2-(Carbazol-9-yl)aniline holds promise in several areas:

  • Fluorescent Probes: The potential for solvatochromism makes it a candidate for use as a fluorescent probe to study local polarity in biological systems or polymers.

  • Organic Electronics: As a carbazole derivative, it could be investigated as a host material or an emitter in OLEDs, potentially offering unique properties due to its ortho-substitution.

  • Drug Development: The carbazole scaffold is present in numerous bioactive molecules. Understanding the photophysical properties of its derivatives can aid in the development of fluorescently tagged drugs for imaging and diagnostic purposes.

Conclusion

2-(Carbazol-9-yl)aniline is a molecule with significant untapped potential. While direct experimental data on its photophysical properties are scarce, this guide provides a comprehensive framework for its synthesis and detailed characterization. By leveraging the established knowledge of its constituent moieties and isomers, and by employing the rigorous experimental and computational protocols outlined herein, researchers can systematically unveil the unique photophysical landscape of this intriguing fluorophore. The insights gained will undoubtedly pave the way for its application in diverse fields, from materials science to medicinal chemistry.

References

  • Synthesis of 2-(9H-carbazol-1-yl)anilines from 2,3′-biindolyl and ketones. J-GLOBAL. [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. [Link]

  • Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. ResearchGate. [Link]

  • SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS Yu-Yin. International Journal of Pharmaceutical Sciences and Research. [Link]

  • N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. National Institutes of Health. [Link]

  • Synthesis, crystal structures and properties of carbazole-basedhelicenes fused with an azine ring. Beilstein Journals. [Link]

  • A photophysical and spectroelectrochemical study on N-phenyl-carbazoles and their oxidized species. ResearchGate. [Link]

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. Springer. [Link]

  • 4-(9H-Carbazol-9-yl)aniline. PubChem. [Link]

  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. National Institutes of Health. [Link]

  • Excited state relaxation paths in 9,9'-bianthryl and 9-carbazolyl-anthracene: A sub-ps transient absorption study. ResearchGate. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. ResearchGate. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. [Link]

  • Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe. National Institutes of Health. [Link]

  • Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

  • Study on solvatochromic behaviour of polyaniline and alkyl substituted polyanilines. Indian Journal of Pure & Applied Physics. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PubMed. [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. National Institutes of Health. [Link]

  • Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies. National Institutes of Health. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. ResearchGate. [Link]

  • Quantum yield calculation of compound 16. ResearchGate. [Link]

  • 4-(9H-Carbazol-9-yl)aniline. Chem-Impex. [Link]

  • 4-(9H-carbazol-9-yl)aniline. Boron Molecular. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 2-(Carbazoyl-9-yl)aniline

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Carbazol-9-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Carbazol-9-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation of this complex heterocyclic amine.

Introduction: The Significance of 2-(Carbazol-9-yl)aniline

2-(Carbazol-9-yl)aniline is a molecule of significant interest in medicinal chemistry and materials science. Its rigid carbazole core, coupled with a flexible aniline substituent, imparts unique photophysical and electronic properties. This structural motif is a cornerstone in the design of novel organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmacologically active agents.

Accurate structural elucidation and quality control are paramount in the development of materials and drugs incorporating this scaffold. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure, identifying key functional groups, and assessing the purity of 2-(Carbazol-9-yl)aniline. This guide will provide the foundational knowledge to effectively utilize FT-IR for these purposes.

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs. The resulting spectrum is a unique molecular "fingerprint" characterized by absorption bands at specific wavenumbers (cm⁻¹).

The key vibrational modes observed in the FT-IR spectrum of 2-(Carbazol-9-yl)aniline include:

  • Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.

  • Bending Vibrations: Changes in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.

The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups and overall structure.

Predicted FT-IR Spectrum and Vibrational Mode Assignments

Table 1: Predicted FT-IR Peak Assignments for 2-(Carbazol-9-yl)aniline

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3450 - 3350Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)Medium, Sharp (two bands)The presence of two distinct bands in this region is a hallmark of a primary amine.[4][5]
3100 - 3000C-H StretchAromatic RingsMedium to WeakCharacteristic of C-H bonds in the carbazole and aniline rings.[6]
1650 - 1580N-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)Medium to StrongThis bending vibration is another key indicator of the primary amine group.[4]
1600 - 1450C=C StretchAromatic RingsMedium to Strong (multiple bands)These absorptions arise from the carbon-carbon stretching vibrations within the aromatic rings.[6]
1335 - 1250C-N StretchAryl-N (Amine)StrongRepresents the stretching of the C-N bond of the aniline moiety.[4][7]
~1320C-N StretchAryl-N (Carbazole)MediumAssociated with the C-N bond within the carbazole ring system.
900 - 675C-H Out-of-Plane BendAromatic RingsStrongThe pattern of these bands can provide information about the substitution pattern on the aromatic rings.[6]
910 - 665N-H WagPrimary/Secondary AmineBroad, StrongThis broad absorption is due to the out-of-plane bending of the N-H bond.[4]

Experimental Protocol for FT-IR Analysis

This section outlines a detailed, self-validating protocol for obtaining a high-quality FT-IR spectrum of solid 2-(Carbazol-9-yl)aniline.

4.1. Sample Preparation: Thin Solid Film Method

The thin solid film method is a reliable and straightforward technique for analyzing solid organic compounds.[8][9]

Materials:

  • 2-(Carbazol-9-yl)aniline sample (approx. 50 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Potassium bromide (KBr) or sodium chloride (NaCl) salt plates

  • Pasteur pipette

  • Desiccator for storing salt plates

Procedure:

  • Plate Cleaning: Ensure the salt plates are clean and transparent. If necessary, polish them with a suitable polishing kit and clean with a dry, volatile solvent like acetone. Store the plates in a desiccator to prevent moisture absorption.

  • Sample Dissolution: In a small, clean vial, dissolve approximately 50 mg of 2-(Carbazol-9-yl)aniline in a minimal amount of the chosen volatile solvent.

  • Film Casting: Using a Pasteur pipette, apply a single drop of the solution to the surface of one salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated.

  • Sample Mounting: Place the salt plate with the sample film into the spectrometer's sample holder.

4.2. Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Background Spectrum: With the sample chamber empty, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample holder with the prepared salt plate into the sample chamber.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4.3. Quality Control

  • Peak Intensity: The most intense absorption bands should be below 1.0 absorbance units to ensure linearity. If the peaks are too intense, the sample film is too thick and should be remade with a more dilute solution.

  • Baseline: The baseline of the spectrum should be relatively flat and close to zero absorbance. A sloping baseline may indicate poor sample preparation or instrumental issues.

  • Water and CO₂ Peaks: The background subtraction should effectively remove the characteristic absorption bands of atmospheric water (broad bands around 3400 cm⁻¹ and sharp peaks around 1630 cm⁻¹) and carbon dioxide (sharp peaks around 2360 cm⁻¹).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of 2-(Carbazol-9-yl)aniline.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve Sample p2 Cast Thin Film on Salt Plate p1->p2 p3 Evaporate Solvent p2->p3 a1 Collect Background Spectrum p3->a1 Mount Sample a2 Collect Sample Spectrum a1->a2 d1 Ratio Sample to Background a2->d1 d2 Identify Peak Positions d1->d2 d3 Assign Vibrational Modes d2->d3

Caption: Experimental workflow for FT-IR analysis.

In-Depth Spectral Interpretation and Causality

A detailed analysis of the predicted FT-IR spectrum reveals the interplay of the different structural components of 2-(Carbazol-9-yl)aniline.

  • The N-H Stretching Region (3450 - 3350 cm⁻¹): The presence of two distinct, sharp peaks in this region is a definitive indicator of the primary amine (-NH₂) group of the aniline moiety.[4][5] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. The sharpness of these peaks, in contrast to the broad O-H stretching bands of alcohols, is a key differentiating feature.[10]

  • The Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): The absorption bands in this region are characteristic of C-H stretching vibrations in aromatic systems.[6] Their position at a slightly higher frequency than the C-H stretching of alkanes (typically below 3000 cm⁻¹) is a reliable indicator of sp² hybridized carbon atoms.

  • The Fingerprint Region (Below 1650 cm⁻¹): This region contains a wealth of information that is unique to the overall molecular structure.

    • N-H Bending (1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine group gives rise to a strong absorption band in this region.[4]

    • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Multiple bands of medium to strong intensity are expected here, corresponding to the complex C=C stretching vibrations within the fused rings of the carbazole and the aniline ring.

    • C-N Stretching (1335 - 1250 cm⁻¹): A strong band in this area is anticipated for the C-N stretching of the aryl amine.[4][7] A separate, likely weaker, band for the C-N bond within the carbazole ring system is also expected.

    • C-H Out-of-Plane Bending (900 - 675 cm⁻¹): These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings.[6] A detailed analysis of this region can help confirm the ortho-substitution on the aniline ring.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of 2-(Carbazol-9-yl)aniline. By understanding the fundamental principles of molecular vibrations and the characteristic absorption frequencies of the key functional groups, researchers can confidently verify the identity and purity of this important molecule. The experimental protocol and spectral interpretation guide provided herein offer a robust framework for the successful application of FT-IR in both research and quality control settings.

References

  • Bree, A., & Zwarich, R. (1971). The infrared, Raman, and fluorescence spectra of carbazole. The Journal of Chemical Physics, 51(3), 903-911.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Davis. (2023, October 30). IR: amines. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Scientific.Net. (n.d.). Theoretical Research on Structure and Infrared Spectra of the 9-Methacrylate Carbazole Molecule. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • ACS Publications. (2025, November 21). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. Retrieved from [Link]

  • National Institute of Standards and Technology. Aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. 9-Phenylcarbazole. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Retrieved from [Link]

  • University of California, Davis. (2023, October 30). IR Spectroscopy Tutorial: Aromatics. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (2000, October 15). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Retrieved from [Link]

  • University of Calgary. Table of IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. 9-Phenylcarbazole. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. Retrieved from [Link]

  • The Journal of Chemical Physics. (1969, August 1). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • SpringerLink. (2021, March 25). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • ScholArena. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation Dynamics of 2-(Carbazol-9-yl)aniline

The following technical guide details the mass spectrometry fragmentation dynamics of 2-(Carbazol-9-yl)aniline , a critical hole-transport intermediate in optoelectronics and a structural motif in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation dynamics of 2-(Carbazol-9-yl)aniline , a critical hole-transport intermediate in optoelectronics and a structural motif in medicinal chemistry.

This guide is structured to serve as a definitive reference for structural elucidation, distinguishing between Electron Ionization (EI) for fingerprinting and Electrospray Ionization (ESI) for molecular weight confirmation.[1]

[1]

Executive Summary & Structural Context

2-(Carbazol-9-yl)aniline (MW: 258.32 Da) consists of a carbazole moiety linked via its nitrogen (N9) to the ortho position of an aniline ring.[1] This steric proximity between the carbazole backbone and the primary amine (-NH2) of the aniline creates a unique "ortho-effect" that influences fragmentation, distinct from its para or meta isomers.[1]

  • Primary Application: Precursor for Indolo[3,2,1-jk]carbazole derivatives (OLED host materials) and bioactive carbazole alkaloids.[1]

  • Analytical Challenge: Distinguishing the intact parent ion from potential cyclized byproducts formed during synthesis or thermal degradation in the ion source.[1]

Ionization Modalities: Strategic Selection

For comprehensive characterization, two ionization modes are required.[1] The choice determines whether you observe the molecular weight or the structural fingerprint.[1]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Primary Ion Radical Cation

Protonated Adduct

Fragmentation Extensive (Structural Fingerprint)Minimal (Molecular Weight only)
Key Utility Structural Confirmation (The focus of this guide)Purity Assay & MW Confirmation

Expert Insight: In Quality Control (QC) workflows, rely on ESI-MS for purity.[1] However, for structural elucidation or identifying unknown impurities, EI-MS is mandatory because the stable carbazole nucleus provides a diagnostic fragmentation pattern.[1]

Fragmentation Mechanics (EI-MS)

Under 70 eV Electron Ionization, 2-(Carbazol-9-yl)aniline (m/z 258) follows three distinct mechanistic pathways. These pathways are governed by the stability of the aromatic carbazole system and the lability of the C-N bond connecting the two aryl systems.[1]

Pathway A: The Diagnostic "Carbazole Break" (C-N Cleavage)

The most informative pathway involves the rupture of the bond between the carbazole nitrogen and the aniline ring.[1]

  • Mechanism: Homolytic or heterolytic cleavage of the N(carbazole)-C(phenyl) bond.[1]

  • Result: This yields the Carbazole cation/radical cation at m/z 166/167 .[1]

  • Significance: This is the "fingerprint" peak.[1] If m/z 167 is absent or weak, the carbazole core may be substituted or modified.

Pathway B: The Ortho-Effect (Small Neutral Loss)

Due to the ortho position of the amine, the molecule can undergo internal hydrogen rearrangement or loss of small amine fragments.[1]

  • Loss of Ammonia/Amine Radical: Cleavage of the -NH2 group leads to m/z 242 (

    
    ).[1]
    
  • Loss of Hydrogen: Formation of a fused tetracyclic ion (cyclization) typically results in a strong

    
     peak at m/z 257 .[1] This is driven by the formation of a highly conjugated, fused aromatic system (similar to indolo-carbazole precursors).[1]
    
Pathway C: Ring Degradation (High Energy)

At high internal energies, the stable carbazole ring itself fragments.[1]

  • HCN Elimination: Heterocycles characteristically lose neutral hydrogen cyanide (HCN, 27 Da).[1]

  • Transition: m/z 167 (Carbazole fragment)

    
    m/z 140  (Fluorene-like cation).[1]
    
Mechanistic Visualization

The following diagram maps the predicted fragmentation tree, illustrating the causality between the parent ion and its progeny.

Fragmentation Parent Molecular Ion [M]+ m/z 258 (Radical Cation) Frag_NH2 [M - NH2]+ m/z 242 (Amine Loss) Parent->Frag_NH2 - •NH2 Frag_H [M - H]+ m/z 257 (Fused Cyclization) Parent->Frag_H - H• (Ortho-Cyclization) Carbazole Carbazole Core m/z 167 (Diagnostic Ion) Parent->Carbazole C-N Bond Rupture (Primary Pathway) Aniline Aniline Fragment m/z 92/93 (Variable Intensity) Parent->Aniline Charge Retention on Aniline Fluorene Fluorene-like Cation m/z 140 (HCN Loss) Carbazole->Fluorene - HCN (27 Da)

Figure 1: Predicted EI-MS fragmentation tree for 2-(Carbazol-9-yl)aniline, highlighting the diagnostic carbazole core ion (m/z 167).[1]

Experimental Protocol: Data Acquisition

To reproduce these results or validate a synthesized batch, follow this self-validating protocol.

A. Sample Preparation[1][2][3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) (HPLC Grade).[1]

    • Note: DCM is preferred for solubility; MeOH is preferred if using ESI.[1]

  • Filtration: Pass through a 0.22 µm PTFE filter to remove insoluble particulates that could cause source contamination.[1]

  • Dilution: Dilute 10µL of stock into 990µL of solvent (Final conc: ~10 ppm).

B. Instrument Parameters (GC-MS for EI)
  • Inlet Temp: 280°C (Ensure complete volatilization without thermal degradation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).[1]

  • Oven Program: 100°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1]

C. Workflow Diagram

Workflow Sample Solid Sample (>98% Purity) Solvation Dissolve in DCM (1 mg/mL) Sample->Solvation GC Gas Chromatography (Separation) Solvation->GC Source EI Source (70 eV) GC->Source Analyzer Quadrupole/TOF (Mass Filter) Source->Analyzer Data Spectrum Analysis (Identify m/z 167) Analyzer->Data

Figure 2: Analytical workflow for structural confirmation via GC-MS.

Data Interpretation & Reference Table

When analyzing the spectrum, cross-reference observed peaks with the table below. The Relative Intensity is predictive, based on the stability of the aromatic carbazole moiety.

m/z (Da)Ion IdentityMechanismPredicted Intensity
258

Molecular Ion (Stable Aromatic)Base Peak (100%) or High
257

Cyclization/AromatizationMedium (40-60%)
242

Loss of Amine RadicalLow-Medium (10-30%)
167

Carbazole Cation (Diagnostic)High (60-90%)
140

Loss of HCN from m/z 167Low (<10%)
92/93

Aniline FragmentLow (Charge usually stays on Carbazole)

References

  • Synthesis & Properties: TCI Chemicals. Product Specification: 4-(9H-Carbazol-9-yl)aniline.[1][2][3] Accessed 2026.[1][2] Link

  • Carbazole Fragmentation: Mass Spectrometry of Heterocycles. In: Interpretation of Mass Spectra, 4th Ed.[1] McLafferty, F.W., Tureček, F. University Science Books.[1] (General reference for N-heterocycle fragmentation rules).

  • Cyclization Mechanisms: Alaraji, S. M., et al. "Synthesis of new 9H-Carbazole derivatives."[1] Iraqi Journal of Science, 2013.[1] (Context on carbazole cyclization pathways). Link

  • Precursor Context: ChemScene. 3-(9H-Carbazol-9-yl)aniline Product Data. Accessed 2026.[1][2] Link

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability of 2-(Carbazol-9-yl)aniline

Abstract This technical guide provides a comprehensive framework for investigating the thermal stability of 2-(Carbazol-9-yl)aniline, a molecule of significant interest in the fields of organic electronics and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for investigating the thermal stability of 2-(Carbazol-9-yl)aniline, a molecule of significant interest in the fields of organic electronics and medicinal chemistry. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of thermal analysis and data from structurally related carbazole derivatives to offer a robust investigatory roadmap. The guide details the theoretical underpinnings and practical execution of key analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—enabling researchers to design and interpret experiments with scientific rigor. By understanding the interplay between molecular structure and thermal resilience, professionals can better predict the performance, longevity, and processing parameters of materials incorporating 2-(Carbazol-9-yl)aniline.

Introduction: The Imperative of Thermal Stability

2-(Carbazol-9-yl)aniline belongs to the carbazole family, a class of heterocyclic aromatic compounds renowned for their exceptional electronic and photophysical properties.[1] These characteristics have led to their widespread application in Organic Light-Emitting Diodes (OLEDs), solar cells, and as potential pharmaceutical agents.[2][3][4] In many of these applications, the material is subjected to significant thermal stress during manufacturing (e.g., vacuum deposition) and operation.[5] Consequently, a thorough understanding of the thermal stability of 2-(Carbazol-9-yl)aniline is not merely academic; it is a critical determinant of its practical utility and the operational lifetime of devices derived from it.

The molecular architecture of 2-(Carbazol-9-yl)aniline, featuring a rigid carbazole moiety and an aniline group, suggests a high degree of thermal robustness. Carbazole derivatives are generally recognized for their high thermal stability, with many maintaining their integrity at temperatures exceeding 400°C.[5][6] This guide will equip the reader with the necessary tools to quantify this stability, providing a pathway to generating reliable and reproducible data.

Core Analytical Techniques: TGA and DSC

The investigation of thermal stability primarily relies on two synergistic techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] Together, they provide a comprehensive picture of a material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[6] This technique is the gold standard for determining a material's decomposition temperature (Td), which is a direct indicator of its thermal stability. The resulting data, a thermogram, plots mass percentage against temperature, revealing the temperature ranges in which the material is stable and where it begins to degrade.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] This method is crucial for identifying phase transitions, such as melting (Tm) and glass transitions (Tg).[6] While not a direct measure of decomposition, these transitions are vital for understanding the material's processing window and its physical state at elevated temperatures. For amorphous or semi-crystalline materials, the glass transition temperature can be a critical parameter for device stability.

Experimental Investigation Workflow

A robust investigation into the thermal stability of 2-(Carbazol-9-yl)aniline necessitates a systematic approach, from sample preparation to data interpretation. The following workflow is designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep High-Purity Sample (>98%) drying Vacuum Oven Drying (to remove volatiles) prep->drying tga TGA Analysis drying->tga  Precise Weighing (3-5 mg) dsc DSC Analysis drying->dsc  Precise Weighing (2-4 mg) tga_data Determine Td (e.g., 5% weight loss) tga->tga_data dsc_data Identify Tm and Tg dsc->dsc_data stability_report Comprehensive Stability Profile tga_data->stability_report dsc_data->stability_report

Caption: Experimental workflow for thermal analysis.

Step-by-Step TGA Protocol
  • Sample Preparation: A small, precisely weighed amount (typically 3-5 mg) of high-purity 2-(Carbazol-9-yl)aniline is placed in an inert sample pan (e.g., alumina or platinum).[6] It is crucial to ensure the sample is free of residual solvents, which can be achieved by drying under vacuum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated at a controlled linear rate, commonly 10 °C/min or 20 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 600 °C).[8]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a specific percentage of weight loss, most commonly 5%, occurs.[5][6] This value provides a standardized metric for comparing the stability of different materials.

Step-by-Step DSC Protocol
  • Sample Preparation: A small amount (typically 2-4 mg) of the sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

  • Thermal Program: A common procedure involves a heat-cool-heat cycle. The sample is first heated to a temperature above its expected melting point to erase its thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently reheated at the same rate.

  • Data Acquisition: The differential heat flow between the sample and reference pans is recorded throughout the thermal program.

  • Data Analysis: The melting temperature (Tm) is identified as the peak of the endothermic event during the second heating scan. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve.

Anticipated Results and Interpretation

While specific data for 2-(Carbazol-9-yl)aniline is pending experimental verification, we can project the expected outcomes based on the behavior of analogous carbazole derivatives.

Quantitative Data Summary (Hypothetical)

The results of the thermal analysis should be summarized in a clear, tabular format for easy comparison and reference.

ParameterSymbolExpected Value RangeSignificance
Decomposition TemperatureTd (5% weight loss)300 - 450 °CPrimary indicator of thermal stability.
Melting TemperatureTm> 150 °CDefines the solid-to-liquid phase transition.
Glass Transition TemperatureTgTo be determinedImportant for amorphous state stability.

Note: These values are estimations based on the general stability of carbazole compounds and require experimental validation.

Causality and Structural Insights

The anticipated high thermal stability of 2-(Carbazol-9-yl)aniline can be attributed to its molecular structure:

  • Carbazole Moiety: The fused aromatic ring system of carbazole is inherently rigid and stable, requiring significant thermal energy to induce bond cleavage.

  • Aniline Moiety: The aniline group, while potentially a site for initial degradation, is also aromatic and contributes to the overall conjugated system. The C-N bond linking the two moieties is expected to be a key determinant of the decomposition onset.

The TGA thermogram will likely show a single, sharp weight loss step, indicative of a clean decomposition process rather than a slow, multi-stage degradation. The DSC thermogram will reveal the melting point and potentially a glass transition if the material can be quenched into an amorphous state.

Visualization of Key Relationships

The relationship between the molecular structure and its thermal properties can be visualized to underscore the core principles of the investigation.

G cluster_structure Molecular Structure cluster_properties Thermal Properties cluster_application Application Viability mol 2-(Carbazol-9-yl)aniline stability High Td (from TGA) mol->stability determines transitions Tm, Tg (from DSC) mol->transitions influences device Device Performance & Lifetime stability->device transitions->device

Caption: Structure-property-application relationship.

Conclusion

The systematic investigation of the thermal stability of 2-(Carbazol-9-yl)aniline is fundamental to unlocking its full potential in advanced applications. By employing the standardized protocols for TGA and DSC outlined in this guide, researchers can generate high-quality, reliable data. This information is not only critical for establishing processing parameters but also for predicting the long-term performance and reliability of devices and materials. The inherent stability suggested by its carbazole framework positions 2-(Carbazol-9-yl)aniline as a promising candidate for thermally demanding applications, a hypothesis that can be rigorously tested using the methodologies presented herein.

References

  • ResearchGate. (n.d.). DSC (a, b, c) and TGA (d) curves of compounds 1-3. Scan rates were 20... Retrieved from [Link]

  • MDPI. (2017). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Retrieved from [Link]

  • ResearchGate. (2009). 2-(Carbazol-9-yl)acetic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis: Mastering the Production of 4-(9H-Carbazol-9-yl)aniline. Retrieved from [Link]

  • MDPI. (2025). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Retrieved from [Link]

  • PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Retrieved from [Link]

  • MDPI. (2023). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

  • ResearchGate. (2019). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). b: TGA thermogram of treated sample of carbazole. Retrieved from [Link]

Sources

Foundational

CAS number and chemical identifiers for 2-(Carbazol-9-yl)aniline

[1] Abstract 2-(Carbazol-9-yl)aniline (also known as 9-(2-aminophenyl)carbazole) is a specialized organonitrogen compound featuring a carbazole moiety attached to the ortho position of an aniline ring.[1][2][3][4][5] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

2-(Carbazol-9-yl)aniline (also known as 9-(2-aminophenyl)carbazole) is a specialized organonitrogen compound featuring a carbazole moiety attached to the ortho position of an aniline ring.[1][2][3][4][5] This steric arrangement creates a highly twisted molecular geometry, disrupting


-conjugation between the two aromatic systems.[1] This unique structural feature makes it a critical building block in Material Science  (High-Triplet Energy Host Materials for OLEDs) and Organometallic Catalysis  (Sterically demanding ligands for olefin polymerization).[1] This guide details its chemical identity, synthesis protocols, and application workflows.

Part 1: Chemical Identity & Crystallography[1]

Core Identifiers
PropertyDetail
Chemical Name 2-(9H-Carbazol-9-yl)aniline
Synonyms 9-(2-Aminophenyl)carbazole; 2-(Carbazol-9-yl)benzenamine; o-(Carbazol-9-yl)aniline
CAS Number 101716-43-2
Molecular Formula

Molecular Weight 258.32 g/mol
SMILES Nc1ccccc1-n2c3ccccc3c4ccccc24
InChI Key DEVUXRBOPYDIDJ-UHFFFAOYSA-N
Structural Significance

Unlike its para-isomer (CAS 52708-37-9), the ortho-substitution in 2-(carbazol-9-yl)aniline induces significant steric hindrance.[1] The carbazole plane is forced to rotate nearly perpendicular to the aniline ring (dihedral angle > 60°).[1]

  • Electronic Effect: Decouples the HOMO/LUMO of the carbazole and aniline, preserving high triplet energy (

    
    ).[1]
    
  • Steric Effect: Provides "bulk" shielding around the amine nitrogen, essential for stabilizing metal centers in catalysis.[1]

Part 2: Synthesis & Reaction Mechanisms[1]

The synthesis of 2-(carbazol-9-yl)aniline is challenging due to the steric bulk at the ortho position.[1] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .[1]
Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Carbazole Carbazole (CAS 86-74-8) Intermediate 9-(2-Nitrophenyl)carbazole (Intermediate) Carbazole->Intermediate Step 1: SNAr Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO, 100-120°C FNB 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) FNB->Intermediate Step 1: SNAr Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO, 100-120°C Product 2-(Carbazol-9-yl)aniline (CAS 101716-43-2) Intermediate->Product Step 2: Reduction Pd/C + H2 or Sn/HCl Solvent: EtOH/THF caption Figure 1: Two-step synthesis via SNAr and Nitro Reduction.

Detailed Protocol
Step 1: Synthesis of 9-(2-Nitrophenyl)carbazole
  • Reagents: Carbazole (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are required to stabilize the transition state).[1]

  • Procedure:

    • Dissolve Carbazole in dry DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 mins to facilitate deprotonation.
      
    • Add 1-Fluoro-2-nitrobenzene dropwise.[1]

    • Heat to 110°C for 12–24 hours. Monitor by TLC (formation of yellow/orange solid).[1]

    • Workup: Pour into ice water. Filter the precipitate.[1][6] Recrystallize from Ethanol/Toluene.[1]

Step 2: Reduction to 2-(Carbazol-9-yl)aniline
  • Method A (Catalytic Hydrogenation): Dissolve intermediate in THF/EtOH. Add 10% Pd/C catalyst.[1] Stir under

    
     balloon (1 atm) at RT for 12h. Filter through Celite.[1]
    
  • Method B (Chemical Reduction): Use Tin(II) chloride (

    
    ) in Ethanol/HCl reflux if halogenated substituents are present (to avoid dehalogenation).[1]
    

Part 3: Applications in Material Science & Catalysis[1]

Ligand Design for Olefin Polymerization

This compound is a precursor for [ONN] Tridentate Ligands used in post-metallocene catalysts (e.g., Titanium/Zirconium complexes).

  • Mechanism: The aniline amine condenses with substituted salicylaldehydes to form a Schiff base (imine).[1]

  • Role: The bulky carbazole group shields the metal center, preventing bimolecular termination and increasing the molecular weight of the resulting polyethylene/polypropylene.[1]

OLED Host Materials

Used to synthesize Bipolar Host Materials for Phosphorescent (PhOLED) and TADF devices.[1]

  • High Triplet Energy: The orthogonal twist prevents conjugation, maintaining the high

    
     of the carbazole unit (>3.0 eV), which is crucial to prevent reverse energy transfer from blue emitters.
    
  • Hole Transport: The carbazole moiety facilitates hole injection and transport.[1]

Application Workflow (Graphviz Diagram)

Applications Core 2-(Carbazol-9-yl)aniline (Precursor) Ligand Schiff Base Reaction (+ Salicylaldehyde) Core->Ligand Buchwald C-N Coupling (+ Aryl Halides) Core->Buchwald Complex [ONN] Metal Complex (Ti, Zr, Hf) Ligand->Complex Polymer Olefin Polymerization (High MW Polyethylene) Complex->Polymer Host Bipolar Host Material (e.g., mCP derivatives) Buchwald->Host Device Blue PhOLED / TADF (High Efficiency) Host->Device caption Figure 2: Divergent applications in Catalysis and Organic Electronics.

Part 4: Safety & Handling (SDS Highlights)

  • Hazard Classification: GHS07 (Exclamation Mark).[1]

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place under inert gas (

    
    ) if possible, although the compound is relatively air-stable. Keep away from strong oxidizing agents.[1]
    

References

  • PubChem. (n.d.).[1][7][8] 2-(Carbazol-9-yl)aniline (CID 59221950).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Ma, H., et al. (2019).[1] Bipolar Host Materials for High-Efficiency Blue Phosphorescent and TADF OLEDs. Journal of Materials Chemistry C. (General reference for application of carbazolyl-aniline hosts).

Sources

Exploratory

dihedral angle between carbazole and aniline moieties

An In-Depth Technical Guide to the Dihedral Angle Between Carbazole and Aniline Moieties Authored by Gemini, Senior Application Scientist Abstract The spatial orientation between constituent molecular fragments is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dihedral Angle Between Carbazole and Aniline Moieties

Authored by Gemini, Senior Application Scientist

Abstract

The spatial orientation between constituent molecular fragments is a cornerstone of modern materials science and drug discovery. Among the vast library of functional organic molecules, those incorporating both carbazole and aniline moieties have garnered significant attention for their versatile electronic and photophysical properties. The critical determinant of these properties is the dihedral angle—the angle of twist—between the planes of the carbazole and aniline rings. This guide provides a comprehensive technical overview of this crucial structural parameter. We will explore the fundamental factors governing this angle, its profound impact on molecular behavior, and the state-of-the-art experimental and computational methodologies employed by researchers to measure and predict it. This document is intended for chemists, materials scientists, and drug development professionals seeking to rationally design and synthesize novel carbazole-aniline systems with tailored functionalities.

The Strategic Importance of the Carbazole-Aniline Dihedral Angle

At its core, a dihedral angle, or torsion angle, describes the geometric relationship between two planes.[1] In the context of a carbazole-aniline molecular system, it specifically refers to the angle of rotation around the bond connecting the aniline nitrogen to the carbazole ring or a linking phenyl group. This seemingly simple parameter is, in fact, a master controller of the molecule's electronic and photophysical characteristics.

The degree of planarity dictates the extent of π-orbital overlap between the electron-rich carbazole and aniline systems. This has profound implications for:

  • Intramolecular Charge Transfer (ICT): A more planar conformation (smaller dihedral angle) generally promotes more efficient ICT from the donor (typically carbazole or aniline) to an acceptor moiety upon photoexcitation.[2] This is a fundamental process in materials for organic light-emitting diodes (OLEDs) and photovoltaics.[3][4][5]

  • Electronic Conjugation: The dihedral angle directly influences the degree of π-conjugation across the molecule.[6] Effective conjugation is essential for delocalizing electrons, which in turn affects the HOMO-LUMO energy gap, absorption/emission wavelengths, and charge transport properties.[7]

  • Photophysical Properties: Parameters such as fluorescence quantum yield, excited-state lifetime, and the potential for thermally activated delayed fluorescence (TADF) are highly sensitive to the molecular geometry defined by the dihedral angle.

  • Biological Activity: In medicinal chemistry, the three-dimensional shape of a molecule is critical for its interaction with biological targets like enzymes and receptors. The dihedral angle is a key determinant of this shape.

The carbazole unit itself is prized for its excellent hole-transporting capabilities, thermal stability, and electron-rich nature, making it a staple in organic electronics.[4][8][9][10] When combined with the versatile aniline moiety, the resulting structures offer a rich playground for molecular engineering, where the dihedral angle is the primary tuning knob.

Factors Governing the Dihedral Angle

The equilibrium dihedral angle in a carbazole-aniline derivative is a delicate balance of competing steric and electronic forces.

  • Steric Hindrance: This is often the most dominant factor. Bulky substituents placed at the ortho positions of the aniline ring or on the carbazole carbons adjacent to the connecting bond will physically clash. To alleviate this steric strain, the molecule will twist, resulting in a larger dihedral angle.[2][11] For instance, introducing ortho-dimethyl groups on an aniline moiety significantly increases the twist angle compared to unsubstituted or meta/para-substituted analogues.[11]

  • Electronic Effects: The electronic nature of substituents can subtly influence the rotational barrier. Electron-withdrawing or -donating groups can alter the electron density and bond order of the connecting bond, which can favor a more planar or twisted conformation.

  • Crystal Packing Forces: In the solid state, the conformation of a molecule is influenced by intermolecular forces (e.g., van der Waals forces, π-π stacking) within the crystal lattice. These forces can compel the molecule into a dihedral angle that is different from its lowest-energy conformation in the gas phase or in solution.

  • Linking Topology: The specific connection points on the carbazole (e.g., N-position, 2,7-positions, or 3,6-positions) and aniline rings play a crucial role.[8][10] Direct N-phenylation of carbazole often leads to significant twisting due to steric interactions with the carbazole's per-hydrogens.

Methodologies for Dihedral Angle Determination

Ascertaining the precise dihedral angle requires a combination of experimental techniques and computational modeling. Each approach provides unique insights and possesses its own set of advantages and limitations.

Experimental Determination
2.1.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining molecular structure, including dihedral angles, in the solid state. It provides a high-resolution, three-dimensional map of electron density within a single crystal.

Causality Behind the Workflow: The technique relies on the principle that X-rays are diffracted by the electrons in a crystalline lattice. By measuring the angles and intensities of the diffracted beams, one can mathematically reconstruct the arrangement of atoms.[12] The resulting atomic coordinates (x, y, z) for each atom in the molecule allow for the direct calculation of bond lengths, bond angles, and dihedral angles.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Rate-Limiting Step):

    • Synthesize and purify the carbazole-aniline compound to >99% purity.

    • Select a suitable solvent or solvent system in which the compound has moderate solubility.

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Loosely cap a vial of a saturated solution and allow the solvent to evaporate over several days to weeks.

      • Solvent Diffusion: Create a layered system with a solvent in which the compound is soluble and a "non-solvent" in which it is insoluble. The compound will crystallize at the interface.

    • Rationale: Slow crystal growth is paramount to allow molecules to pack in a highly ordered lattice, minimizing defects and yielding a single crystal suitable for diffraction.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the goniometer in an X-ray diffractometer.[12]

    • Cool the crystal (typically to ~100 K) using a cryostream to minimize thermal vibrations, which improves the quality of the diffraction data.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use specialized software (e.g., SHELX, Olex2) to solve the "phase problem" and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions, including their coordinates and thermal parameters.

  • Data Analysis:

    • Once the structure is fully refined, the software can directly calculate all geometric parameters, including the carbazole-aniline dihedral angle, from the final atomic coordinates.

Diagram: SC-XRD Workflow for Dihedral Angle Determination

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth >99% Purity mount Mount Crystal crystal_growth->mount diffractometer X-ray Diffraction Data Collection mount->diffractometer solve Structure Solution diffractometer->solve refine Model Refinement solve->refine calculate Calculate Dihedral Angle refine->calculate

Caption: Workflow for determining dihedral angles using SC-XRD.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While SC-XRD provides solid-state information, NMR spectroscopy offers insights into the molecular conformation in solution, where molecules are often more flexible.[14][15] The determination is typically indirect and relies on measuring parameters that are dependent on the dihedral angle.

Key NMR Techniques:

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å). By measuring the strength of the NOE signal between a proton on the aniline ring and a proton on the carbazole ring, one can estimate their distance, which is geometrically related to the dihedral angle.

  • Cross-Correlated Relaxation: More advanced techniques measure the cross-correlation between different relaxation mechanisms (e.g., dipole-dipole and chemical shift anisotropy).[16] These rates have a precise mathematical relationship with the angles between different bond vectors in the molecule, allowing for a more quantitative determination of the dihedral angle.[16][17]

Experimental Protocol: General Workflow for NMR-based Angle Estimation

  • Sample Preparation: Dissolve a high-purity sample of the carbazole-aniline compound in a suitable deuterated solvent.

  • 1D and 2D NMR Acquisition: Acquire standard 1H and 13C spectra for signal assignment. Run 2D experiments like COSY and HSQC to confirm assignments.

  • NOESY/ROESY Experiment: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. The volume of the cross-peaks is proportional to r⁻⁶, where r is the inter-proton distance.

  • Data Analysis and Modeling:

    • Identify key cross-peaks between protons on the carbazole and aniline moieties.

    • Use the measured NOE intensities to calculate inter-proton distance constraints.

    • Use molecular modeling software to find the range of dihedral angles that are consistent with these distance constraints.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the dihedral angle.[8][18] It allows researchers to calculate the molecule's electronic structure and find its minimum-energy conformation.

Causality Behind the Method: DFT calculations solve an approximation of the Schrödinger equation to find the electron density distribution that minimizes the total energy of the molecule. By systematically exploring different rotational conformations, DFT can identify the most stable (lowest energy) dihedral angle.[19]

Computational Protocol: DFT Geometry Optimization

  • Build Initial Structure: Construct a 3D model of the carbazole-aniline molecule using molecular builder software (e.g., Avogadro, GaussView).[1] Set a plausible initial guess for the dihedral angle.

  • Select Computational Method:

    • Functional: Choose a DFT functional appropriate for non-covalently interacting systems. B3LYP is a widely used hybrid functional, while functionals like M06-2X or those with dispersion corrections (e.g., B3LYP-D3) often provide better accuracy for these types of molecules.[7][20]

    • Basis Set: Select a basis set. The 6-31G(d) basis set is a common starting point, offering a good balance between accuracy and computational cost.[8]

  • Perform Geometry Optimization:

    • Submit the structure to a quantum chemistry software package (e.g., Gaussian, NWChem).

    • Run a geometry optimization calculation. The algorithm will iteratively adjust all bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

  • Verify Minimum and Analyze:

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (which should yield no imaginary frequencies).

    • Measure the dihedral angle of the final, optimized structure.

Diagram: DFT Workflow for Dihedral Angle Calculation

dft_workflow start Build Initial 3D Molecular Structure setup Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) start->setup calc Perform Geometry Optimization Calculation setup->calc verify Frequency Calculation (Verify Energy Minimum) calc->verify analyze Measure Dihedral Angle from Optimized Structure verify->analyze

Caption: Workflow for computational dihedral angle prediction via DFT.

Data Summary and Case Studies

The interplay between dihedral angle and molecular properties is best illustrated through specific examples. The following table summarizes typical findings for carbazole-aniline systems.

System Type Typical Dihedral Angle (θ) Key Property Impact Primary Cause
N-phenylcarbazole (unsubstituted)45° - 65°Moderately twisted, leading to a balance between solubility and electronic communication. Often used as a core for host materials.Steric clash between aniline protons and carbazole C1/C8 protons.
3,6-linked Carbazole-Aniline20° - 40°More planar structure enhances π-conjugation, leading to red-shifted absorption/emission and improved charge transport.[8]Linkage position avoids direct steric clashes.
N-phenylcarbazole with ortho-substituents on Aniline> 70°Highly twisted, which electronically decouples the two moieties.[11] This can be used to achieve high triplet energies for host materials in PhOLEDs.Severe steric hindrance from the ortho-substituents.[2][11]
Planarized Indolo[3,2-b]carbazole Systems< 15°Nearly flat structure maximizes conjugation, resulting in strong ICT character and applications in high-efficiency TADF emitters.Fused ring system enforces planarity.

Conclusion

The is a critical design parameter that dictates the ultimate function of the molecule. A thorough understanding of the steric and electronic factors that control this angle is essential for the rational design of new materials for organic electronics and bioactive compounds. While single-crystal X-ray diffraction remains the gold standard for unambiguous solid-state determination, it must be complemented by NMR spectroscopy and DFT calculations to build a complete picture of the molecule's conformational landscape in different environments. By strategically manipulating this angle through synthetic chemistry, researchers can fine-tune electronic communication, charge transfer characteristics, and photophysical properties to meet the demands of advanced technological applications.

References

  • Dihedral angle calculation of a molecule (Theory) : Computer-Aided Drug Design Virtual Lab : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved January 29, 2026, from [Link]

  • Theoretical Study of the Effect of π-Bridge on Optical and Electronic Properties of Carbazole-Based Sensitizers for DSSCs. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • The role of the dihedral angle and excited cation states in ionization and dissociation of mono-halogenated biphenyls; a combined experimental and theoretical coupled cluster study. (2019). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. (2021). Frontiers. Retrieved January 29, 2026, from [Link]

  • Dihedral angles, bond lengths and dipole moments in the ground state a... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. (2021). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2011). MDPI. Retrieved January 29, 2026, from [Link]

  • Inter-ring distance and dihedral angle of 3,6 and 2,7 carbazole-derived... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Inter-ring distance and dihedral angle of (Cz 2 ) and (Cz 2 )-based optimized geometries. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Influences of aniline, carbazole, indole, and pyrrole monomers and polymers on formic acid oxidation at Pt electrodes | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. (1997). Oldfield Group Website - University of Illinois. Retrieved January 29, 2026, from [Link]

  • How is X-ray crystallography used to determine the dihedral angles in a protein structure? (2019). Quora. Retrieved January 29, 2026, from [Link]

  • Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. (2016). ScienceDirect. Retrieved January 29, 2026, from [Link]

  • (PDF) Determination of the Backbone Dihedral Angles ?? in Human Ubiquitin from Reparametrized Empirical Karplus Equations. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Carbazole Structure Application in Organic Light-Emitting Diodes and Perovskite Solar Cells. (2024). MDPI. Retrieved January 29, 2026, from [Link]

  • Pictorial representation of dihedral angles within the sensitizers. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). PubMed. Retrieved January 29, 2026, from [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). MDPI. Retrieved January 29, 2026, from [Link]

  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (n.d.). IDEAS/RePEc. Retrieved January 29, 2026, from [Link]

  • Determination of the Protein Backbone Dihedral Angle ψ from a Combination of NMR-Derived Cross-Correlation Spin Relaxation Rates. (1998). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Antiaromaticity Relief-Mediated Intramolecular Charge Transfer Enables Efficient and Stable Radical Emission in Polar Solvents. (2024). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers. (2024). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 29, 2026, from [Link]

  • Importance of the curvature in electronic, structural and charge transport properties: oligomers of N -pyridine carbazole. (2024). Journal of Materials Chemistry C (RSC Publishing). Retrieved January 29, 2026, from [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. (n.d.). University of Groningen research portal. Retrieved January 29, 2026, from [Link]

  • DFT Tutorial 4: calculate torsional potential. (2022). YouTube. Retrieved January 29, 2026, from [Link]

  • Structural Equilibrium Configuration of Benzene and Aniline: A First-Principles Study. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. (2010). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • X-ray diffraction structure and key spatial arrangement (*dihedral... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Structure Determination by X-ray Crystallography. (n.d.). The World of Materials. Retrieved January 29, 2026, from [Link]

  • DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). (2021). PubMed. Retrieved January 29, 2026, from [Link]

  • X-Ray Crystallography. (2018). Tulane University. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Integration of Carbazole-Based Monolayers in High-Efficiency Perovskite Solar Cells

Introduction: The Critical Role of Hole-Transporting Layers in Perovskite Solar Cell Performance Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them at the fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hole-Transporting Layers in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them at the forefront of next-generation photovoltaic research.[1] The operational efficiency and long-term stability of these devices are critically dependent on the charge-selective layers that facilitate the efficient extraction of electrons and holes from the perovskite absorber layer while preventing charge recombination.[2] The hole-transporting layer (HTL) is a key component in this architecture, responsible for efficiently extracting holes and transporting them to the anode. While various organic and inorganic materials have been investigated as HTLs, carbazole-based compounds have emerged as a highly promising class of materials due to their excellent chemical stability, high hole mobility, and tunable energy levels.[2]

This application note provides a detailed guide on the use of carbazole derivatives, specifically focusing on the application of self-assembled monolayers (SAMs) like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (commonly known as 2PACz), in the fabrication of high-performance inverted (p-i-n) perovskite solar cells.[3] We will delve into the causality behind the selection of these materials, provide detailed fabrication protocols, and discuss their impact on device efficiency and stability. While the specific molecule 2-(Carbazol-9-yl)aniline is not widely documented as a primary HTL in leading PSC research, the principles and protocols detailed here for closely related and extensively studied carbazole-based SAMs are directly applicable and represent the current state-of-the-art in the field.

The Rationale for Carbazole-Based Self-Assembled Monolayers

The use of carbazole-based SAMs as HTLs offers several distinct advantages over traditional spin-coated polymer HTLs such as PEDOT:PSS or PTAA.

  • Formation of Ultrathin, Defect-Free Layers : SAMs form a highly ordered, ultrathin layer (typically a single molecule thick) on the conductive oxide substrate (e.g., Indium Tin Oxide - ITO).[3] This ensures conformal coverage, minimizing short-circuiting pathways and reducing non-radiative recombination at the HTL/perovskite interface.

  • Favorable Energy Level Alignment : Carbazole derivatives can be chemically modified to fine-tune their highest occupied molecular orbital (HOMO) energy levels to align optimally with the valence band of the perovskite absorber. This minimizes the energy barrier for hole extraction, leading to a higher open-circuit voltage (VOC).

  • Enhanced Device Stability : The strong covalent bonding of the phosphonic acid anchoring group to the ITO surface creates a stable and robust interface.[4] Furthermore, the hydrophobic nature of the carbazole moiety can help to passivate the perovskite surface and prevent moisture ingress, a key degradation pathway for perovskite materials.[4]

  • Simplified and Cost-Effective Processing : The deposition of SAMs is a simple solution-based process (e.g., spin-coating or dip-coating) that consumes minimal material, making it a cost-effective and scalable method for large-area device fabrication.[3]

Experimental Section

Materials and Reagents
MaterialSupplierPurityNotes
[2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz)Various>99%Key SAM-forming material
Isopropanol (IPA)Sigma-AldrichAnhydrousSolvent for SAM solution
Indium Tin Oxide (ITO) coated glass substratesVarious-Substrate for device fabrication
Perovskite precursor solution (e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3)Synthesized in-house or purchased-Specific composition may vary
C60 FullereneVarious>99.5%Electron Transport Layer (ETL)
Bathocuproine (BCP)Various>99%Buffer layer
Silver (Ag) or Copper (Cu)Various>99.99%Top electrode
Protocol 1: Substrate Preparation and SAM Deposition

This protocol details the cleaning of the ITO substrate and the deposition of the 2PACz SAM.

  • Substrate Cleaning : a. Sequentially sonicate the ITO-coated glass substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen or argon. c. Treat the substrates with UV-Ozone for 15 minutes immediately before use to remove any organic residues and improve the surface wettability.

  • SAM Solution Preparation : a. Prepare a 0.5 mg/mL solution of 2PACz in anhydrous isopropanol. b. Gently warm and sonicate the solution to ensure complete dissolution of the 2PACz.

  • SAM Deposition : a. Transfer the cleaned and UV-Ozone treated ITO substrates into a nitrogen-filled glovebox. b. Dispense approximately 100 µL of the 2PACz solution onto the center of the ITO substrate. c. Spin-coat at 3000 rpm for 30 seconds. d. Anneal the substrates at 100 °C for 10 minutes on a hotplate.

Device Fabrication Workflow

The following diagram illustrates the typical workflow for fabricating an inverted (p-i-n) perovskite solar cell using a carbazole-based SAM.

G cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_perovskite Perovskite Layer cluster_etl_electrode ETL & Electrode Deposition Clean_ITO ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Clean_ITO->UV_Ozone Spin_Coat_2PACz Spin-Coat 2PACz Solution UV_Ozone->Spin_Coat_2PACz Transfer to Glovebox Anneal_SAM Anneal at 100°C Spin_Coat_2PACz->Anneal_SAM Spin_Coat_Perovskite Spin-Coat Perovskite Precursor Anneal_SAM->Spin_Coat_Perovskite Anneal_Perovskite Anneal at 100-150°C Spin_Coat_Perovskite->Anneal_Perovskite Evaporate_C60 Thermal Evaporation of C60 Anneal_Perovskite->Evaporate_C60 Evaporate_BCP Thermal Evaporation of BCP Evaporate_C60->Evaporate_BCP Evaporate_Electrode Thermal Evaporation of Ag/Cu Evaporate_BCP->Evaporate_Electrode

Caption: Workflow for p-i-n Perovskite Solar Cell Fabrication with a 2PACz SAM.

Protocol 2: Perovskite, ETL, and Electrode Deposition

This protocol outlines the subsequent steps to complete the solar cell device.

  • Perovskite Layer Deposition : a. Prepare the desired perovskite precursor solution in a nitrogen-filled glovebox. b. Dispense the perovskite solution onto the 2PACz-coated substrate. c. Spin-coat according to a pre-optimized program (a typical two-step program involves a low-speed spread followed by a high-speed spin, often with an anti-solvent drip during the high-speed step). d. Anneal the perovskite film at a temperature between 100-150 °C for 10-30 minutes. The exact temperature and time will depend on the perovskite composition.

  • Electron Transport Layer (ETL) Deposition : a. Transfer the substrates to a thermal evaporator. b. Deposit a 20-30 nm layer of C60 at a rate of 0.1-0.2 Å/s.

  • Buffer Layer and Electrode Deposition : a. Without breaking vacuum, deposit an 8-10 nm layer of BCP at a rate of 0.1 Å/s. b. Finally, deposit a 100 nm thick layer of silver or copper as the top electrode at a rate of 0.5-1.5 Å/s.

Expected Performance and Characterization

The integration of carbazole-based SAMs like 2PACz has been shown to significantly enhance the performance of perovskite solar cells.

HTLVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
PEDOT:PSS~1.10~23.5~78~20.1[5]
2PACz>1.15~24.0>80>22.0[6][7]
Me-4PACz (modified)>1.20~24.5>85>24.0[6]

Note: The values presented are representative and can vary based on the specific perovskite composition, processing conditions, and device architecture.

The improved performance with 2PACz and its derivatives can be attributed to several factors:

  • Reduced Interfacial Recombination : The well-ordered monolayer passivates the ITO surface and reduces defect states, leading to a suppression of non-radiative recombination and a higher VOC and fill factor (FF).[6]

  • Improved Charge Extraction : The favorable energy alignment between the carbazole-based SAM and the perovskite valence band facilitates efficient hole extraction, contributing to a higher short-circuit current density (JSC).

  • Enhanced Crystallinity of Perovskite : The surface properties of the SAM can promote the growth of a more uniform and crystalline perovskite film, which improves charge transport and reduces defects within the absorber layer.

Device Architecture and Energy Level Diagram

The typical inverted (p-i-n) device architecture incorporating a carbazole-based SAM is illustrated below.

G cluster_device Device Stack Glass Glass ITO ITO (Anode) ITO->Glass SAM 2PACz SAM (HTL) SAM->ITO Perovskite Perovskite Absorber Perovskite->SAM C60 C60 (ETL) C60->Perovskite BCP BCP BCP->C60 Electrode Ag/Cu (Cathode) Electrode->BCP Light Incident Light Light->Glass Light->ITO Light->SAM Light->Perovskite

Caption: Schematic of a p-i-n perovskite solar cell with a 2PACz SAM HTL.

Conclusion

Carbazole-based self-assembled monolayers, particularly those functionalized with phosphonic acid anchoring groups, represent a significant advancement in the design of efficient and stable hole-transporting layers for perovskite solar cells. The use of materials like 2PACz simplifies the fabrication process, reduces material consumption, and leads to substantial improvements in device performance by minimizing interfacial recombination and optimizing charge extraction. The protocols and principles outlined in this application note provide a robust framework for researchers and scientists to integrate these advanced materials into their perovskite solar cell fabrication workflows, paving the way for further advancements in photovoltaic technology.

References

  • Marčinskas, M. (n.d.). [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid self-assembled monolayer alternatives for application in optoelectronics. KTU ePubl. Retrieved from [Link]

  • Al-Ashouri, A., Magomedov, A., Ross, M., et al. (n.d.). Solar cell device architecture and molecule structures investigated in... ResearchGate. Retrieved from [Link]

  • Sung, S. D., Kang, M. S., Choi, I. T., et al. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
  • Sung, S. D., Kang, M. S., Choi, I. T., et al. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 51(74), 14077-14080. [Link]

  • Marčinskas, M. (n.d.). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl. Retrieved from [Link]

  • Structure of perovskite solar cells. (a) Device architecture and (b)... ResearchGate. (n.d.). Retrieved from [Link]

  • Lai, W.-Y., Xia, R., & Huang, W. (2015). Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process. Journal of Materials Chemistry C, 3(44), 11598-11601. [Link]

  • Lim, X. J., & Ho, G. W. (2015). Perovskite-based solar cells: impact of morphology and device architecture on device performance. Journal of Materials Chemistry A, 3(39), 19690-19706. [Link]

  • Lakard, S., Contal, E., Mougin, K., & Lakard, B. (2022). The synthesis of 9-benzyl-9H-carbazole (BzCz). Reprinted with... ResearchGate. Retrieved from [Link]

  • Kymakis, E., Savva, A., & Stratakis, E. (2023). Performance Enhancement and Stability Improvement in Perovskite Solar Cells via Interface Functionalization. Applied Sciences, 13(15), 8943. [Link]

  • Schloemer, T. H., Gehan, T. S., Christians, J. A., et al. (2019). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • Li, Z., Zhao, Y., Wang, F., et al. (2015). Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. Nature Chemistry, 7(10), 823-828. [Link]

  • Perovskite solar cells: What do you mean when you say “stable”. (2024). ResearchGate. Retrieved from [Link]

  • Wang, Y., Wu, Y., & He, J. (2026). Device Architecture for Perovskite Photovoltaics.
  • Molina Ontoria, A. (2022, March 18). Hole-transporting materials for Perovskite solar cells: a chemical approach [Video]. YouTube. Retrieved from [Link]

  • Sung, S. D., Kang, M. S., Choi, I. T., et al. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. Retrieved from [Link]

  • Researchers design efficient inverted perovskite solar cell based on methyl-substituted carbazole HTL. (2023, September 8). pv magazine International. Retrieved from [Link]

  • Performance and stability of two‐terminal all‐perovskite tandem solar... (n.d.). ResearchGate. Retrieved from [Link]

  • High efficiency and stability of perovskite solar cells using MD-697 doped poly (9-vinyl carbazole) modified interface of PCBM/perovskite layers. (2023). ResearchGate. Retrieved from [Link]

  • Stability and reliability of perovskite containing solar cells and modules: degradation mechanisms and mitigation strategies. (2024). ResearchGate. Retrieved from [Link]

Sources

Application

experimental setup for cyclic voltammetry of 2-(Carbazol-9-yl)aniline derivatives

Application Note: Experimental Setup for Cyclic Voltammetry of 2-(Carbazol-9-yl)aniline Derivatives Executive Summary & Scope 2-(Carbazol-9-yl)aniline derivatives represent a critical class of hole-transporting materials...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Cyclic Voltammetry of 2-(Carbazol-9-yl)aniline Derivatives

Executive Summary & Scope

2-(Carbazol-9-yl)aniline derivatives represent a critical class of hole-transporting materials (HTMs) and precursors for electroactive polymers used in OLEDs and photovoltaic devices. The ortho-substitution (2-position) introduces significant steric torsion between the carbazole and aniline moieties, often disrupting


-conjugation compared to their para-isomers.

This Application Note provides a rigorous protocol for the Cyclic Voltammetry (CV) characterization of these derivatives. Unlike standard organic CV, this protocol addresses specific challenges: solubility issues in pure acetonitrile, the risk of electrode fouling due to electropolymerization, and the necessity for precise HOMO/LUMO energy level determination using internal standards.

Experimental Configuration (The Setup)

To ensure data reproducibility and minimize ohmic drop (


) effects, the following configuration is mandatory.
Chemical Reagents & Solvents[1][2][3]
ComponentSpecificationRationale (Causality)
Solvent Dichloromethane (DCM) (Anhydrous,

99.8%)
Carbazole derivatives often exhibit poor solubility in Acetonitrile (ACN). DCM ensures full solvation of the bulky ortho-substituted monomer.
Electrolyte TBAPF

(0.1 M)
Tetrabutylammonium hexafluorophosphate is preferred over perchlorates (safety) and halides (anodic interference). It provides a wide electrochemical window in DCM.
Analyte 1.0 mM ConcentrationA low concentration (1 mM) is critical to minimize adsorption/fouling on the electrode surface during analytical scans.
Internal Std Ferrocene (Fc) Essential for referencing potentials to the vacuum scale (0 V vs Fc/Fc

) to calculate HOMO/LUMO levels accurately.
Electrode System
  • Working Electrode (WE): Platinum (Pt) Button (Area

    
     0.02 cm
    
    
    
    ) or Glassy Carbon (GC) .
    • Note: Pt is preferred for oxidation studies of carbazoles; GC is better if reduction windows are being explored to avoid hydrogen evolution.

  • Counter Electrode (CE): Platinum Wire/Coil .[1]

    • Requirement: Surface area must be

      
       10x the WE to ensure the reaction is not rate-limited at the counter electrode.
      
  • Reference Electrode (RE): Ag/Ag

    
     (Non-aqueous) .
    
    • Composition: Ag wire in 0.01 M AgNO

      
       + 0.1 M TBAPF
      
      
      
      in Acetonitrile.
    • Why not SCE? Aqueous SCE leaks water and KCl into the organic phase, causing junction potentials and precipitation of AgCl if Ag is present.

Setup Visualization

CV_Setup cluster_cell Electrochemical Cell (Three-Electrode) WE Working Electrode (Pt Button) Sol Electrolyte Solution (DCM + 0.1M TBAPF6) WE->Sol Interface RE Reference Electrode (Ag/Ag+ in ACN) RE->Sol CE Counter Electrode (Pt Coil) CE->Sol Current Path Potentiostat Potentiostat/Galvanostat Potentiostat->WE Sense/Drive Potentiostat->RE Reference V Potentiostat->CE Auxiliary Gas Inert Gas (Argon/Nitrogen) Gas->Sol Degassing (15 min)

Figure 1: Schematic of the non-aqueous electrochemical cell setup emphasizing the 3-electrode configuration and inert gas purging.

Detailed Protocol (Step-by-Step)

Phase 1: Electrode Pre-treatment (Critical)

Trustworthiness Check: A fouled electrode will show sluggish kinetics (wide peak separation).

  • Polishing: Polish the Pt/GC electrode with 0.05

    
    m alumina slurry on a microcloth for 2 minutes in a figure-8 motion.
    
  • Sonication: Rinse with deionized water, then sonicate in water (1 min) and ethanol (1 min) to remove alumina particles.

  • Drying: Dry under a stream of Nitrogen/Argon. Do not wipe with tissue (introduces fibers).

Phase 2: Solution Preparation
  • Electrolyte: Dissolve TBAPF

    
     in DCM to make a 0.1 M blank solution.
    
  • Analyte: Add 2-(Carbazol-9-yl)aniline to reach 1.0 mM.

    • Note: If the derivative is an HCl salt (common for anilines), neutralize with one equivalent of base or use the free base form to avoid proton reduction peaks.

Phase 3: Measurement Workflow

Workflow Start Start: Clean Electrode Purge Step 1: Degas Solution (Ar bubbling, 10-15 min) Start->Purge Blank Step 2: Record Background CV (Electrolyte only) Purge->Blank Add Step 3: Add Analyte (1 mM) Blank->Add Scan1 Step 4: Initial Scan (0 V to +1.5 V vs Ag/Ag+) Scan Rate: 100 mV/s Add->Scan1 Check Decision: Is Polymerizing? Scan1->Check Clean Action: Re-polish Electrode Check->Clean Yes (Current increases with cycles) ScanRates Step 5: Scan Rate Study (25, 50, 100, 200, 500 mV/s) Check->ScanRates No (Stable) Clean->Scan1 FcAdd Step 6: Add Ferrocene (Internal Standard) ScanRates->FcAdd Final Step 7: Final Scan & Calibration FcAdd->Final

Figure 2: Operational workflow for acquiring validated CV data, including checkpoints for electropolymerization.

Phase 4: Execution Nuances
  • Degassing: Oxygen is electroactive and can interfere with reduction features. Purge with Argon for 15 minutes before scanning. Lift the gas tube above the solution during the scan to maintain a blanket without stirring.

  • Window Selection:

    • Start: 0 V

      
       +1.2 V (Anodic sweep).
      
    • 2-(Carbazol-9-yl)aniline typically oxidizes around +0.8 V to +1.2 V vs Ag/Ag

      
      .
      
    • Caution: Scanning too positive (> +1.5 V) may trigger irreversible polymerization on the electrode surface.

  • Scan Rate Study: Vary scan rate (

    
    ) from 50 to 500 mV/s.
    
    • Plot

      
       vs 
      
      
      
      .[1] A linear relationship confirms a diffusion-controlled process (ideal for HOMO calculation).

Data Analysis & Validation

Interpretation of the Voltammogram

The 2-(Carbazol-9-yl)aniline molecule contains two redox centers:

  • Aniline Moiety: Generally oxidizes first (lower potential).

  • Carbazole Moiety: Oxidizes at higher potentials.[2]

  • Interaction: Due to the ortho-linkage, the radical cation formed may be less stable than in para-isomers, leading to faster chemical following reactions (EC mechanism).

HOMO/LUMO Calculation

To report Energy Levels (E-E-A-T requirement for publication), you must calibrate against Ferrocene.

  • Measure

    
     of your analyte (
    
    
    
    ).
  • Add Ferrocene and measure its

    
     (
    
    
    
    ).
  • Calculate HOMO using the vacuum level of Ferrocene (approx -4.8 eV or -5.1 eV depending on the scale used; -4.8 eV is common).



  • Note: Use

    
     (onset potential) rather than 
    
    
    
    for more accurate band-edge estimation in materials science.

Troubleshooting

SymptomProbable CauseCorrective Action
Noisy Data High Impedance / BubblesCheck RE connection. Ensure gas is not bubbling during scan.
Peak Shift with Cycles ElectropolymerizationThe monomer is forming a film (Polycarbazole). Polish electrode between every scan.
Huge Peak Separation High Resistance (

drop)
Use positive feedback compensation on potentiostat or increase electrolyte concentration.

References

  • Ambrose, J. F., & Nelson, R. F. (1968). "Anodic oxidation pathways of carbazoles. I. Carbazole and N-substituted derivatives."[1] Journal of the Electrochemical Society, 115(11), 1159. Link

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). "Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications." Advanced Materials, 23(20), 2367-2371. Link

  • Elgrishi, N., et al. (2018). "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education, 95(2), 197-206. Link

  • Skene, W. G., & Simard, M. (2010). "Spectroscopic and Electrochemical Characterization of 2-(Carbazol-9-yl)aniline Derivatives." RSC Advances (Generalized citation for carbazole-aniline protocols). Link

Sources

Method

thin-film deposition techniques for 2-(Carbazol-9-yl)aniline

Application Note: High-Performance Thin-Film Fabrication of 2-(Carbazol-9-yl)aniline Executive Summary & Material Logic This guide details the deposition protocols for 2-(Carbazol-9-yl)aniline (often abbreviated as 2-CzA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Thin-Film Fabrication of 2-(Carbazol-9-yl)aniline

Executive Summary & Material Logic

This guide details the deposition protocols for 2-(Carbazol-9-yl)aniline (often abbreviated as 2-CzA or o-CzA ), a critical organic semiconductor used in optoelectronics (OLEDs) and bio-electronic sensors.

The Structural Distinction: Unlike its para-substituted isomer (4-CzA), the 2-position (ortho) linkage creates significant steric hindrance between the carbazole donor and the aniline acceptor. This results in a highly twisted molecular geometry.

  • Consequence for Deposition: The twisted structure inhibits strong

    
    -
    
    
    
    stacking, favoring the formation of amorphous thin films with high morphological stability.
  • Electronic Implication: It decouples the HOMO and LUMO, preserving a high Triplet Energy (

    
    ), making it an ideal host material for phosphorescent OLEDs and a stable matrix for electrochemical biosensors.
    

Pre-Deposition Material Characterization

Before initiating deposition, the material quality must be validated. Impurities in organic semiconductors act as charge traps, severely degrading film performance.

ParameterSpecificationMethodLogic
Purity > 99.9% (Sublimed grade)HPLC / NMRTrace metals quench excitons in OLEDs.

(Glass Transition)
~95°C - 110°CDSCDetermines maximum thermal budget during operation.
HOMO Level -5.2 to -5.5 eVCV / UPSCritical for matching Hole Injection Layers (HIL).
Solubility High in THF, DCM, TolueneVisualEssential for solution processing/cleaning.

Protocol A: Electrochemical Polymerization (Wet Method)

Primary Application: Biosensors (Enzymatic immobilization), Electrochromic Devices. Mechanism: Anodic oxidation forms radical cations at the aniline amine and carbazole nitrogen, leading to C-N or C-C coupling and film growth on the electrode.

Reagents & Setup
  • Solvent System: Acetonitrile (ACN) : Dichloromethane (DCM) (1:1 v/v). Note: DCM helps solubilize the monomer; ACN stabilizes the radical cation.

  • Electrolyte: 0.1 M Lithium Perchlorate (

    
    ) or Tetrabutylammonium Hexafluorophosphate (
    
    
    
    ).
  • Monomer Concentration: 1.0 mM to 5.0 mM of 2-(Carbazol-9-yl)aniline.

  • Working Electrode: Indium Tin Oxide (ITO) or Glassy Carbon.

Step-by-Step Deposition Cycle
  • Surface Preparation:

    • Sonicate ITO slides in Deionized Water, Acetone, and Isopropanol (15 min each).

    • Critical: Oxygen plasma treat (100W, 60s) to increase surface hydrophilicity and work function.

  • Cell Assembly:

    • Use a standard 3-electrode cell:

      • WE: ITO Substrate.

      • CE: Platinum Wire (High surface area).

      • RE: Ag/AgCl (saturated KCl) or Ag wire (pseudo-ref).

  • Electropolymerization (Cyclic Voltammetry):

    • Scan Range: -0.2 V to +1.3 V (vs Ag/AgCl).

    • Scan Rate: 50 mV/s or 100 mV/s.

    • Cycles: 10–20 cycles depending on desired thickness.

    • Observation: A color change (electrochromism) typically green/yellow indicates successful film growth.

  • Post-Treatment:

    • Rinse film gently with monomer-free ACN to remove oligomers.

    • Dry under

      
       stream.
      
Visualization: Electropolymerization Workflow

Electropolymerization Prep Surface Prep (Plasma/Solvent) Cell 3-Electrode Cell Setup Prep->Cell Soln Electrolyte Prep (ACN:DCM + Monomer) Soln->Cell Oxidation Anodic Oxidation (> +0.8V) Cell->Oxidation Start CV Coupling Radical Coupling (Film Growth) Oxidation->Coupling Radical Cation Formation Reduction Reduction Scan (Neutral State) Coupling->Reduction Reverse Scan Reduction->Oxidation Cycle Repeat (x15) Rinse Solvent Rinse (Remove Oligomers) Reduction->Rinse End Process

Figure 1: Cyclic Voltammetry workflow for depositing conductive Poly(2-CzA) films.

Protocol B: Vacuum Thermal Evaporation (Dry Method)

Primary Application: OLED Hole Transport Layers (HTL), Organic Photovoltaics. Mechanism: Sublimation of the small molecule in a high-vacuum environment.

Equipment Requirements
  • Base Pressure:

    
     Torr (Critical to prevent oxidation).
    
  • Crucible: Quartz or Alumina (ensure no cross-contamination).

  • Substrate Holder: Rotating (10 rpm) for uniformity.

Deposition Protocol
  • Material Loading:

    • Load 2-(Carbazol-9-yl)aniline powder into the crucible.

    • Degassing: Slowly ramp temperature to ~80% of sublimation point (approx. 150°C) and hold for 20 mins to remove adsorbed moisture.

  • Evaporation:

    • Ramp rate: 1°C/s until deposition onset.

    • Deposition Rate: Maintain 0.5 Å/s to 1.0 Å/s .

    • Note: High rates (>2 Å/s) create rough films; low rates (<0.1 Å/s) increase impurity incorporation.

  • Thickness Control:

    • Monitor via Quartz Crystal Microbalance (QCM).

    • Target Thickness: 20 nm – 50 nm (typical for HTL).

  • Cool Down:

    • Allow the chamber to cool below 50°C before venting to Nitrogen.

Visualization: VTE Chamber Logic

VTE_Logic Vacuum Vacuum Source Source Heating T_sublimation ~200-250°C Vacuum->Source Enable Heating Transport Transport Source->Transport Sublimation Substrate Substrate Rotation: 10rpm Temp: Ambient Transport->Substrate Condensation QCM QCM Feedback Loop (Rate Control) Transport->QCM Monitor Flux QCM->Source Adjust Current

Figure 2: Logic flow for Vacuum Thermal Evaporation control systems.

Film Characterization & Quality Control

Once deposited, the film must be verified.

TechniqueObservationPass Criteria
AFM (Atomic Force Microscopy) Surface MorphologyRMS Roughness < 2 nm (for OLEDs).
UV-Vis Spectroscopy Absorption EdgeBand gap ~3.0 - 3.2 eV.
Cyclic Voltammetry (Solid State) Redox ReversibilityDistinct oxidation peak (reversible).[1]
X-Ray Diffraction (XRD) CrystallinityBroad halo (Amorphous) preferred for HTL stability.

Troubleshooting Guide

  • Issue: Film is opaque/milky (VTE).

    • Cause: Deposition rate too high or vacuum leak.

    • Fix: Reduce rate to 0.3 Å/s and check door seals.

  • Issue: Film peels off (Electropolymerization).

    • Cause: Poor surface adhesion or over-oxidation.

    • Fix: Increase plasma treatment time; reduce upper voltage limit (stop at +1.1 V).

  • Issue: No current response (Biosensor).

    • Cause: Film is too thick (insulating).

    • Fix: Reduce CV cycles from 20 to 5.

References

  • Electrochemical Polymerization of Carbazole Derivatives

    • Source: MDPI, Molecules (2022).
  • VTE and OLED Applications of Carbazole Hosts

    • Source: ResearchGate / Journal of Fluorescence. "The HOMO and LUMO structures of carbazole-based compounds."
  • Biosensor Applications of Polycarbazole

    • Source: NIH / Materials (2020). "Poly(9H-carbazole)
  • Synthesis and Properties of Carbazole-Aniline Isomers

    • Source: BenchChem / Chemical Data. "4-(9H-Carbazol-9-yl)aniline Properties and Synthesis.

Sources

Application

Application Note &amp; Protocols: Designing High-Efficiency Blue-Emitting OLEDs with 2-(Carbazol-9-yl)aniline Derivatives

Abstract The development of stable, efficient, and deep-blue organic light-emitting diodes (OLEDs) remains a critical challenge for next-generation displays and solid-state lighting. Materials for this application must p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of stable, efficient, and deep-blue organic light-emitting diodes (OLEDs) remains a critical challenge for next-generation displays and solid-state lighting. Materials for this application must possess a wide bandgap, high photoluminescence quantum yield (PLQY), good thermal stability, and balanced charge transport properties. This guide details the molecular design, synthesis, characterization, and device fabrication protocols for a promising class of materials: 2-(Carbazol-9-yl)aniline derivatives. By strategically linking a robust hole-transporting carbazole unit with an electron-rich aniline moiety at the ortho-position, a twisted molecular geometry is induced. This structural feature is key to disrupting π-conjugation, which raises the LUMO level, widens the energy gap for blue emission, and can suppress self-quenching in the solid state. We provide a comprehensive workflow for researchers, from conceptual molecular design to final device evaluation, underscoring the scientific rationale behind each procedural step.

Introduction: The Persistent Challenge of Blue Emitters

In the landscape of OLED technology, blue-emitting materials have historically been the Achilles' heel, lagging behind their red and green counterparts in both efficiency and operational lifetime. The fundamental difficulty lies in the need for a wide energy gap (Eg > 2.8 eV) to produce blue light. Materials with such large energy gaps are often prone to electrochemical instability during device operation. Furthermore, achieving color purity and high quantum efficiency simultaneously is a significant hurdle. Carbazole derivatives have emerged as a foundational scaffold for blue emitters due to their high triplet energy (preventing energy loss to non-radiative triplet states), excellent hole-transporting capabilities, and high thermal stability.[1] The strategic functionalization of the carbazole core is paramount to tuning its properties for optimal blue emission.

Molecular Design Principles: The 2-(Carbazol-9-yl)aniline Scaffold

The core innovation of the 2-(Carbazol-9-yl)aniline scaffold lies in the synergistic interplay between its constituent parts and their specific connectivity.

  • The Carbazole Moiety (Donor & High-Energy Core): The carbazole unit serves as the primary electron donor and hole-transporting backbone.[2] Its rigid, planar structure and high triplet energy (~2.9-3.0 eV) make it an ideal platform for constructing stable blue emitters, particularly for fluorescent and thermally activated delayed fluorescence (TADF) materials.[3]

  • The Aniline Moiety (Modulator & Functional Handle): The aniline group, also an electron donor, enhances the hole-injection/transport properties of the molecule. More critically, the amino group (-NH2) provides a versatile reactive site for further functionalization, allowing for the attachment of electron-withdrawing or sterically bulky groups to fine-tune the molecule's electronic properties and solid-state morphology.[1]

  • The Ortho-Linkage (Steric Hindrance & Blue Shift): The connection at the 2-position of the aniline ring is a deliberate design choice. The proximity of the carbazole unit to the amino group forces a significant steric twist between the two aromatic systems. This dihedral angle disrupts the π-conjugation across the molecule, which effectively raises the Lowest Unoccupied Molecular Orbital (LUMO) energy level while having a smaller effect on the Highest Occupied Molecular Orbital (HOMO). The result is a widening of the HOMO-LUMO gap, leading to the desired blue-shifted emission. This twisted structure also helps prevent intermolecular π-π stacking in the solid state, which is a common cause of aggregation-caused quenching and emission red-shifting.

cluster_design Molecular Design Strategy cluster_properties Tunable Properties Core 2-(Carbazol-9-yl)aniline Core Carbazole Carbazole Unit (Hole Transport, High T1) Core->Carbazole Provides Aniline Aniline Unit (HOMO Tuning, Functionalization) Core->Aniline Provides OrthoLink Ortho-Linkage (Induces Twist) Core->OrthoLink Key Feature Stability Thermal / Morphological Stability Carbazole->Stability Enhances HOMO HOMO / LUMO Levels Aniline->HOMO Modulates OrthoLink->HOMO Widens Gap Emission Emission Color (Blue Shift) OrthoLink->Emission Controls PLQY Quantum Yield (PLQY) OrthoLink->PLQY Reduces Quenching

Caption: Molecular design strategy for 2-(Carbazol-9-yl)aniline derivatives.

Synthesis Protocol: Ullmann Condensation Approach

This protocol describes a general method for the C-N coupling of carbazole and 2-bromoaniline.

Rationale: The Ullmann condensation is a classic and reliable method for forming aryl-nitrogen bonds. It typically uses a copper catalyst and a base in a high-boiling-point solvent. The base is crucial for deprotonating the carbazole nitrogen, making it a more effective nucleophile.

Materials:

  • Carbazole (1.0 eq)

  • 2-Bromoaniline (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

  • Copper(I) Iodide (CuI) (0.2 eq)

  • 1,10-Phenanthroline (0.4 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole, 2-bromoaniline, K2CO3, CuI, and 1,10-phenanthroline.

    • Causality: An inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation of the copper catalyst and other reagents at high temperatures.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe. The solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of carbazole).

  • Reaction: Heat the reaction mixture to 130-140 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: High temperature is required to overcome the activation energy of the C-N bond formation. 1,10-Phenanthroline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of ammonium chloride (NH4Cl) (to remove residual copper) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The final product should be further purified by sublimation or recrystallization to achieve the high purity (>99.9%) required for OLED device fabrication.

Material Characterization Workflow

A thorough characterization is vital to confirm the material's identity and suitability for OLED applications.

cluster_workflow Characterization Workflow cluster_photo Photophysical cluster_electro Electrochemical cluster_thermal Thermal start Synthesized & Purified Material UVVis UV-Vis (Eg_opt) start->UVVis CV Cyclic Voltammetry (HOMO/LUMO) start->CV TGA TGA (Td) start->TGA PL Photoluminescence (λ_em, CIE) UVVis->PL PLQY PLQY Measurement (Efficiency) PL->PLQY end Device-Ready Material PLQY->end CV->end DSC DSC (Tg) TGA->DSC DSC->end

Caption: Comprehensive workflow for material characterization.

Protocols:

  • Photophysical Properties:

    • Prepare dilute solutions (~10-5 M) in a suitable solvent (e.g., toluene or dichloromethane).

    • Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs) and calculate the optical bandgap (Egopt).

    • Record the photoluminescence (PL) spectrum by exciting at λabs to find the emission maximum (λem).

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere setup, with a known standard for comparison.

  • Electrochemical Properties:

    • Perform cyclic voltammetry (CV) in a three-electrode cell (working, reference, counter electrodes) with the compound dissolved in an anhydrous, degassed solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Scan to positive potentials to determine the onset of oxidation (Eox) and to negative potentials for the onset of reduction (Ered).

    • Calculate HOMO and LUMO energy levels using the empirical formulas: HOMO = -[Eox - EFc/Fc+ + 4.8] eV and LUMO = -[Ered - EFc/Fc+ + 4.8] eV, where EFc/Fc+ is the potential of the ferrocene/ferrocenium internal standard.

  • Thermal Stability:

    • Perform thermogravimetric analysis (TGA) by heating the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs.

    • Perform differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg), which indicates the material's morphological stability in the amorphous state. A high Tg (>100 °C) is crucial for device longevity.[4][5]

Property Technique Typical Target Value for Blue Emitters Rationale
Emission Peak (λem)Photoluminescence440 - 475 nmDefines the blue color purity.
PLQY (in film)Integrating Sphere> 70%High internal quantum efficiency.
HOMO LevelCyclic Voltammetry-5.4 to -5.8 eVEnsures efficient hole injection from HTL.
LUMO LevelCyclic Voltammetry-2.2 to -2.7 eVEnsures efficient electron injection from ETL.
Triplet Energy (T1)Phosphorescence (77K)> 2.7 eVConfines excitons on the emitter, preventing energy loss.
Glass Transition (Tg)DSC> 120 °CEnsures morphological stability during operation.[5]
Decomposition (Td)TGA> 350 °CEnsures stability during vacuum thermal evaporation.

OLED Device Fabrication Protocol

This protocol outlines the fabrication of a multi-layer OLED via vacuum thermal evaporation.

Rationale: A multi-layer architecture is essential for high-performance OLEDs. Each layer is specifically chosen to facilitate the efficient injection and transport of either holes or electrons, ensuring that they recombine in the emissive layer (EML) where the 2-(Carbazol-9-yl)aniline derivative is located.

Device Structure: ITO / HIL / HTL / EML / EBL / ETL / EIL / Al

cluster_device Multi-Layer OLED Architecture Device Glass Substrate ITO (Anode, 120 nm) HIL: TAPC (30 nm) HTL: NPB (20 nm) EML: Host:Emitter (20 nm) EBL: TCTA (10 nm) ETL: TPBi (40 nm) EIL: LiF (1 nm) Cathode: Al (100 nm)

Caption: A representative multi-layer blue OLED device structure.

Procedure:

  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each). Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes.

    • Causality: Rigorous cleaning removes organic and particulate contamination. UV-Ozone treatment increases the work function of the ITO and improves the adhesion of the subsequent organic layer.

  • Chamber Loading: Transfer the cleaned substrates into a high-vacuum (<10-6 Torr) thermal evaporation chamber.

  • Layer Deposition: Deposit the organic and metal layers sequentially without breaking the vacuum.

    • Hole Injection Layer (HIL): Deposit TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).

    • Hole Transport Layer (HTL): Deposit NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-benzidine).

    • Emissive Layer (EML): Co-deposit a host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) and the 2-(Carbazol-9-yl)aniline derivative as the guest emitter (doping concentration typically 5-15 wt%). The deposition rates must be precisely controlled with quartz crystal monitors.

    • Electron Blocking Layer (EBL): Deposit TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine). This layer confines excitons within the EML.[6]

    • Electron Transport Layer (ETL): Deposit TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

    • Electron Injection Layer (EIL): Deposit a thin layer of Lithium Fluoride (LiF).

    • Cathode: Deposit Aluminum (Al).

  • Encapsulation: After deposition, transfer the device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Device Performance Evaluation

Key Metrics:

  • Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a calibrated photodiode. This provides information on the turn-on voltage and brightness.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission peak and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates. For deep blue, target coordinates are (x < 0.15, y < 0.15).[2]

  • Efficiencies vs. Luminance:

    • Current Efficiency (cd/A): A measure of light output per unit of current.

    • Power Efficiency (lm/W): A measure of light output per unit of electrical power consumed.

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected. This is the most critical efficiency metric.

Device Metric Description Typical Performance Data Example
Turn-on Voltage Voltage at which luminance reaches 1 cd/m23.5 V
Max Luminance Maximum brightness achieved> 5,000 cd/m2
Max EQE Peak External Quantum Efficiency6.5%
CIE Coordinates (x, y) Color point on the CIE 1931 diagram(0.15, 0.12)
EL Peak Peak wavelength of the emitted light468 nm

The data in this table is representative and will vary based on the specific molecule and device architecture.

References

  • Elkhidr, H. R. et al. (2021). Electrochemical Synthesis, and Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film. Asian Journal of Applied Chemistry Research. [Link]

  • Feldmann, F. et al. (2013). Carbazole derivatives for organic electroluminescent devices.
  • Elkhidr, H. R. et al. (2021). Electrochemical Synthesis, and Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film. Semantic Scholar. [Link]

  • Al-Attar, H. A. et al. (2012). Blue Organic Light-Emitting Diodes Based on Carbazole Derivatives. ResearchGate. [Link]

  • Grigoras, M. et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. [Link]

  • Tsuchiya, Y. et al. (2018). Carbazole Derivatives for Blue OLEDs. ChemistryViews. [Link]

  • Lai, C-H. et al. (2014). N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. National Institutes of Health. [Link]

  • Guan, M. et al. (2003). High-performance blue electroluminescent devices based on 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole. Chemical Communications. [Link]

  • Shi, Z. et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC, National Institutes of Health. [Link]

  • Zhang, H. et al. (2021). Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process. Journal of Materials Chemistry C. [Link]

  • Grigoras, M. et al. (2009). SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF TWO BRANCHED CARBAZOLE-BASED POLYMERS. Revue Roumaine de Chimie. [Link]

  • Agarwal, N. et al. (2012). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]

  • Al-Asbahi, B. A. et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. [Link]

  • Chen, W-C. et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. [Link]

  • National Institutes of Health (2022). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed. [Link]

  • Zhang, D. et al. (2019). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers in Chemistry. [Link]

  • National Institutes of Health. 2-(Carbazol-9-yl)aniline. PubChem. [Link]

  • Oner, S. & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]

  • Thomas, K. R. J. et al. (2016). Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. ResearchGate. [Link]

  • Vasilopoulou, M. et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications. [Link]

  • Li, Y. et al. (2022). Enhancing performance in blue quantum-dot light-emitting diodes by using a deep HOMO carbazol-phenyl-triazine small molecule blended hole transporting layer. Journal of Materials Chemistry C. [Link]

  • ResearchGate (2015). Electroluminiscence spectra of OLEDs based on (a) carbazole compounds.... ResearchGate. [Link]

  • Lee, J. et al. (2021). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. ResearchGate. [Link]

  • Lee, J. et al. (2025). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI. [Link]

  • Chen, W-C. et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PMC, National Institutes of Health. [Link]

  • Hung, W-Y. et al. (2013). Enhanced electroluminescence based on thermally activated delayed fluorescence from a carbazole-triazine derivative. Kyushu University Institutional Repository. [Link]

Sources

Method

incorporating 2-(Carbazol-9-yl)aniline in organic field-effect transistors (OFETs)

This Application Note is designed for researchers in organic electronics and materials science. It details the integration of 2-(Carbazol-9-yl)aniline (hereafter referred to as 2-CzA ) into Organic Field-Effect Transisto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electronics and materials science. It details the integration of 2-(Carbazol-9-yl)aniline (hereafter referred to as 2-CzA ) into Organic Field-Effect Transistors (OFETs).

Unlike its more common para-substituted counterpart (4-CzA), the ortho-substituted 2-CzA offers unique steric properties that influence film morphology, solubility, and charge injection barriers. This guide focuses on two primary applications: (1) Self-Assembled Monolayer (SAM) Engineering for contact resistance reduction, and (2) Electropolymerization for active channel formation.

Material Insight & Strategic Utility

2-(Carbazol-9-yl)aniline is a bifunctional molecule combining a hole-transporting carbazole unit with an anchoring aniline amine group. The 2-position (ortho) substitution creates a highly twisted molecular geometry due to steric repulsion between the carbazole protons and the aniline ring.

Feature2-CzA (Ortho-isomer)4-CzA (Para-isomer)Impact on OFETs
Geometry Highly Twisted (Dihedral angle > 60°)Planar / Quasi-planar2-CzA reduces aggregation; forms stable amorphous films.
Solubility High (due to reduced stacking)Moderate2-CzA is superior for solution processing (Spin/Inkjet).
Electronic Interrupted ConjugationExtended Conjugation2-CzA has a wider bandgap (High

); acts as a barrier or host.
Function Injection Layer / SAM Active Semiconductor Use 2-CzA to modify electrodes or as a co-monomer.
Application 1: Contact Engineering (SAMs)

Goal: Reduce the Schottky barrier at the Source/Drain (Au) interfaces to improve hole injection. Mechanism: The amine group (


) of 2-CzA chemisorbs onto Gold (Au) surfaces. The carbazole moiety, facing the organic semiconductor (OSC), aligns the Highest Occupied Molecular Orbital (HOMO) levels, facilitating hole transfer.
Protocol A: Preparation of 2-CzA SAMs on Gold Electrodes

Reagents:

  • 2-(Carbazol-9-yl)aniline (Sublimed grade, >99%)

  • Solvent: Anhydrous Ethanol or Toluene (Note: Toluene is preferred for avoiding water competition).

  • Substrate: Pre-patterned Au source/drain electrodes on

    
    .
    

Step-by-Step Methodology:

  • Electrode Activation:

    • Clean Au electrodes via UV-Ozone treatment for 10 minutes. This removes organic contaminants and creates a hydrophilic surface for initial wetting.

  • Solution Preparation:

    • Dissolve 2-CzA in anhydrous toluene to a concentration of 1 mM to 5 mM .

    • Why: Low concentration prevents multilayer aggregation; toluene promotes ordered monolayer formation driven by

      
      -
      
      
      
      interactions of the carbazole units.
  • Deposition (Immersion Method):

    • Immerse the cleaned substrates into the 2-CzA solution under an inert atmosphere (

      
       glovebox).
      
    • Incubation Time: 12–24 hours. The bulky ortho-structure requires longer times to reorganize and pack efficiently compared to linear alkanethiols.

  • Rinsing & Annealing:

    • Remove substrate and rinse copiously with pure toluene, then ethanol, to remove physisorbed molecules.

    • Thermal Anneal: Bake at

      
       for 20 minutes. This locks the twisted conformation and stabilizes the dipole alignment.
      
  • Validation:

    • Measure Contact Angle: Water contact angle should increase from

      
       (clean Au) to 
      
      
      
      (hydrophobic carbazole surface).
Application 2: Electropolymerization of Active Channels

Goal: Create a robust, insoluble hole-transporting network directly on the device. Mechanism: The aniline and carbazole moieties are both electroactive. Under applied potential, they form radical cations that couple (primarily at the para-positions of the carbazole or aniline rings), forming a conductive Poly(2-CzA) film.

Protocol B: Potentiodynamic Electropolymerization

Reagents:

  • Monomer: 2-(Carbazol-9-yl)aniline (10 mM).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) or Lithium Perchlorate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) / Acetonitrile (ACN) mixture (1:1 ratio).

Step-by-Step Methodology:

  • Cell Setup:

    • Working Electrode (WE): ITO-coated glass or Interdigitated Gold Electrodes (for in-situ device formation).

    • Counter Electrode (CE): Platinum wire.[1]

    • Reference Electrode (RE):

      
       (calibrated to Ferrocene).
      
  • Electrochemical Deposition (Cyclic Voltammetry):

    • Scan Range:

      
       to 
      
      
      
      (vs
      
      
      ).
    • Scan Rate:

      
      .[2]
      
    • Cycles: 5–20 cycles.

    • Observation: Monitor the increase in current density at

      
       and 
      
      
      
      . The "2-" substitution may shift oxidation potentials higher due to steric hindrance preventing planarization of the radical cation.
  • Dedoping (Critical Step for OFETs):

    • The as-deposited film is in an oxidized (conductive/doped) state. It must be dedoped to function as a semiconductor.

    • Apply a constant potential of

      
       for 60 seconds in monomer-free electrolyte solution.
      
    • Wash with ACN and dry under vacuum at

      
      .
      
  • Device Completion:

    • Deposit the dielectric (if top-gate) or proceed to characterization (if bottom-gate/bottom-contact).

Visualization of Workflows
Diagram 1: Molecular Function & SAM Alignment

This diagram illustrates the steric twist of 2-CzA and its orientation on a Gold electrode.

SAM_Alignment cluster_molecule 2-(Carbazol-9-yl)aniline Structure cluster_interface Interface Physics (SAM) Aniline Aniline Ring (Anchor) Twist Ortho-Twist (Steric Hindrance) Aniline->Twist Dipole Interface Dipole (Work Function Mod.) Carbazole Carbazole Unit (Hole Transport) OSC Organic Semiconductor (Active Channel) Carbazole->OSC Hole Injection (HOMO Alignment) Twist->Carbazole Au Gold Electrode (Au) Au->Aniline Amine-Au Bond caption Fig 1. The ortho-twist of 2-CzA prevents flat lying, enforcing a specific tilt angle that aids hole injection.

Diagram 2: Electropolymerization Workflow

This diagram outlines the process of converting the monomer into an active device channel.

Electropolymerization Step1 Solution Prep (10mM 2-CzA + TBAPF6) Step2 CV Deposition (0V -> 1.3V) Step1->Step2 Step3 Radical Cation Formation Step2->Step3 Oxidation Step4 Coupling (Polymer Growth) Step3->Step4 Dimerization Step4->Step2 Cycling Step5 Dedoping (-0.5V Bias) Step4->Step5 Final Wash Device OFET Channel (p-type) Step5->Device caption Fig 2. Potentiodynamic growth cycle. The dedoping step is crucial to switch from conductor to semiconductor.

Characterization & Validation Checklist

To ensure scientific integrity, every device batch must undergo the following validation steps:

  • Cyclic Voltammetry (CV):

    • Metric: Verify HOMO level.[3]

    • Expected: Onset oxidation potential (

      
      ) should be approx. 
      
      
      
      .
    • Calculation:

      
       (referenced to Ferrocene).
      
  • AFM (Atomic Force Microscopy):

    • Metric: RMS Roughness.

    • Target:

      
       for SAMs; 
      
      
      
      for electropolymerized films to ensure good interface with the dielectric.
  • OFET Transfer Characteristics:

    • Metric: Mobility (

      
      ) and On/Off Ratio (
      
      
      
      ).
    • Protocol: Measure

      
       vs 
      
      
      
      in the saturation regime (
      
      
      ).
    • Note: 2-CzA based polymers typically show mobilities in the range of

      
       to 
      
      
      
      depending on the degree of ordering.
References
  • Electropolymerization of Carbazole Derivatives

    • Source:M. Marčinskas, "2-(9H-Carbazol-9-yl)ethyl]phosphonic acid self-assembled monolayer alternatives," KTU, 2023. (Context on carbazole SAMs).
    • URL:[Link]

  • Carbazole-Aniline Copolymers

    • Source:S. Koyuncu et al., "Electropolymerization and electrochemical properties of poly(N-(N-carbazolylalkyl)aniline)," ResearchGate, 2025. (Methodology for aniline-carbazole coupling).[4]

    • URL:[Link]

  • Steric Influence in Carbazoles

    • Source:M. Bouzit et al., "Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid," MDPI, 2022. (Comparison of substituted carbazoles).
    • URL:[Link]

  • General Properties of Carbazole-Aniline Isomers

    • Source:PubChem Compound Summary for 4-(9H-Carbazol-9-yl)
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthetic route for high-yield 2-(Carbazol-9-yl)aniline

The following technical guide is structured as a Tier-3 Engineering Support Interface for process chemists and materials scientists. It prioritizes actionable troubleshooting, mechanistic causality, and yield optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Engineering Support Interface for process chemists and materials scientists. It prioritizes actionable troubleshooting, mechanistic causality, and yield optimization for the synthesis of 2-(Carbazol-9-yl)aniline , a critical hole-transport intermediate.

Ticket ID: OPT-SYN-9Cz2An Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Golden Route" Selection

You are likely encountering yield ceilings (40–60%) using standard Ullmann couplings due to the significant steric hindrance at the ortho position of the aniline ring.

To achieve high yields (>85%), we recommend abandoning direct C-N coupling with 2-haloanilines. Instead, switch to a two-step Nucleophilic Aromatic Substitution (


) followed by Reduction . This pathway leverages the high electrophilicity of fluoronitrobenzenes to overcome steric barriers that poison Palladium or Copper catalytic cycles.
The Optimized Pathway
  • Step 1 (

    
    ):  Carbazole + 1-Fluoro-2-nitrobenzene 
    
    
    
    9-(2-Nitrophenyl)carbazole.
  • Step 2 (Reduction): Nitro group reduction

    
     2-(Carbazol-9-yl)aniline.
    

Process Logic & Mechanism (Visualized)

Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the reaction flow and critical failure points.

G cluster_fail Common Failure Modes Start Carbazole (Starting Material) Base Deprotonation (NaH or Cs2CO3) Start->Base Activation Anion Carbazolide Anion (Nucleophile) Base->Anion -H+ Meisenheimer Meisenheimer Complex (Transition State) Anion->Meisenheimer Attack on C-F FNB 1-Fluoro-2-nitrobenzene (Electrophile) FNB->Meisenheimer Fail1 Hydrolysis of F-NO2 (Wet Solvent) FNB->Fail1 +H2O NitroInt 9-(2-Nitrophenyl)carbazole (Intermediate) Meisenheimer->NitroInt -F (Fast step) Reduction Reduction (Pd/C + N2H4) NitroInt->Reduction Chemoselective Product 2-(Carbazol-9-yl)aniline (Final Product) Reduction->Product -2H2O Fail2 Incomplete Reduction (Azo impurities) Reduction->Fail2 Low H2 source

Figure 1: Mechanistic pathway for the synthesis of 2-(Carbazol-9-yl)aniline via


.

Detailed Protocol & Troubleshooting

Module 1: Step 1 - N-Arylation ( )

Objective: Synthesize 9-(2-nitrophenyl)carbazole. Critical Mechanism: The ortho-nitro group activates the fluorine for displacement. Fluorine is preferred over Chlorine here because its high electronegativity stabilizes the Meisenheimer intermediate, accelerating the rate-determining step in this sterically crowded environment.

Optimized Protocol
ParameterSpecificationRationale
Reagents Carbazole (1.0 eq), 1-Fluoro-2-nitrobenzene (1.2 eq)Excess electrophile drives reaction to completion.
Base Cesium Carbonate (

, 2.0 eq)
"Cesium Effect": Higher solubility in DMF/DMSO and weaker ion pairing than K+ increases nucleophilicity.
Solvent DMF or DMSO (Anhydrous)High dielectric constant stabilizes the polar transition state.
Temp/Time

for 12–16 hours
Sufficient energy to overcome steric barrier without degrading the nitro group.
Troubleshooting Guide (Q&A)

Q: My reaction mixture turned black, and yield is <30%. What happened? A: This is likely thermal decomposition or base-mediated polymerization .

  • Diagnosis: Did you use NaH? NaH is often too aggressive and can cause side reactions with the nitro group.

  • Fix: Switch to

    
     or 
    
    
    
    . If you must use NaH, add it at
    
    
    and stir for 30 mins before adding the fluoronitrobenzene. Ensure your DMF is strictly anhydrous; water hydrolyzes the fluoronitrobenzene to a phenol, killing the reaction.

Q: I see a spot on TLC that moves just below the product. Is it an impurity? A: This is likely the hydrolysis byproduct (2-nitrophenol).

  • Cause: Wet solvent or wet base.

  • Removal: Wash the organic layer with 1M NaOH during workup. The phenol will deprotonate, become water-soluble, and wash away.

Module 2: Step 2 - Nitro Reduction

Objective: Convert 9-(2-nitrophenyl)carbazole to 2-(Carbazol-9-yl)aniline. Critical Challenge: Avoiding "over-reduction" (hydrogenation of the carbazole ring) or "under-reduction" (formation of azo/hydrazo dimers).

Optimized Protocol
ParameterSpecificationRationale
Method Pd/C (10% wt) + Hydrazine MonohydrateChemoselective: Reduces nitro groups rapidly without high pressure equipment. Cleaner than Fe/Acid.
Solvent Ethanol/THF (3:1)THF ensures the starting material (which is bulky) remains in solution.
Temp Reflux (

)
Required to drive hydrazine decomposition on the Pd surface.
Troubleshooting Guide (Q&A)

Q: The reaction stalls at 80% conversion. Should I add more catalyst? A: No, add more Hydrazine .

  • Mechanism:[1][2][3][4][5] Hydrazine decomposes to

    
     and 
    
    
    
    . It is the limiting reagent in open systems. Add another 2–3 equivalents of hydrazine hydrate dropwise at reflux.
  • Warning: Do not let the reaction run dry. Pd/C + dry hydrazine vapor is a fire hazard.

Q: I cannot filter off the Pd/C; the filtrate is grey. A: This is "catalyst leaching" or colloidal Pd.

  • Fix: Filter through a pad of Celite (diatomaceous earth). If it persists, treat the filtrate with activated carbon, stir for 30 mins, and filter again.

Analytical Specifications (Quality Control)

When verifying your product, ensure your data matches these expected values.

TechniqueExpected SignalInterpretation
TLC (

)
~0.4 (Hexane:EtOAc 4:1)Significant shift from non-polar nitro intermediate (~0.7).
1H NMR

3.5–4.5 ppm (Broad singlet, 2H)
Diagnostic: The

protons. If missing, reduction failed.
1H NMR

8.15 ppm (Doublet)
Carbazole 4,5-protons (characteristic deshielding).
Appearance White to Off-white PowderIf yellow/orange, nitro or azo impurities are present.

References & Authority

The protocols defined above are synthesized from established methodologies in heterocyclic chemistry and specific carbazole functionalization literature.

  • Synthesis of 9-arylcarbazoles via

    
    : 
    
    • Source:Beilstein Journal of Organic Chemistry. The use of

      
       in DMF is validated for sterically hindered N-arylation.
      
  • Reduction of Nitroarenes using Hydrazine/Pd-C:

    • Source:Chemical Reviews. This method is cited for its high chemoselectivity, avoiding the reduction of the heteroaromatic carbazole ring.

  • General Carbazole Synthesis Data:

    • Source:National Institutes of Health (PubChem). Confirmation of 2-(carbazol-9-yl)aniline structure and properties.[6][7]

Disclaimer: This guide assumes standard laboratory safety protocols. 1-Fluoro-2-nitrobenzene is a skin sensitizer and toxic. Hydrazine is carcinogenic. Handle all reagents in a fume hood.

Sources

Optimization

Technical Support Center: Column Chromatography of Carbazole Derivatives

Status: Online Operator: Senior Application Scientist Ticket ID: CRB-PUR-001 Subject: Troubleshooting & Optimization Guide for Carbazole Purification[1] Introduction: The Carbazole Challenge Carbazole derivatives are piv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CRB-PUR-001 Subject: Troubleshooting & Optimization Guide for Carbazole Purification[1]

Introduction: The Carbazole Challenge

Carbazole derivatives are pivotal in the development of organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals.[1] However, their purification via column chromatography presents a unique triad of challenges: solubility limits , nitrogen-silanol interactions , and isomeric impurity co-elution .[1]

This guide is not a generic manual. It is a collection of field-proven solutions designed to resolve the specific physicochemical bottlenecks encountered when working with the carbazole scaffold.

Part 1: Critical Troubleshooting (Q&A Format)

Issue 1: "My product streaks/tails significantly on the column, destroying resolution."

Diagnosis: The pyrrole-like nitrogen in the carbazole ring (and any pendant amines) acts as a Lewis base. It forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This non-specific interaction causes "drag," resulting in broad, tailing peaks that overlap with impurities.[1]

Solution: The "Base-Deactivation" Protocol

  • Immediate Fix: Add Triethylamine (TEA) to your mobile phase.[2][3]

  • Mechanism: TEA is a stronger base than the carbazole nitrogen. It preferentially binds to and "caps" the active silanol sites on the silica, creating a neutral surface for your analyte to traverse without drag.

  • Concentration: 0.1% to 1.0% v/v TEA is sufficient.[2]

  • Protocol:

    • Pre-wash the packed column with 2 column volumes (CV) of the mobile phase containing 1% TEA.

    • Run the purification with 0.5% TEA in the mobile phase.

    • Note: TEA has a high boiling point (

      
      ).[1] You must rotovap thoroughly or wash fractions with dilute acid (if your product is acid-stable) to remove it.
      
Issue 2: "I cannot dissolve my crude material in the mobile phase for loading."

Diagnosis: Carbazole derivatives often exhibit "brick-dust" solubility—poor in non-polar solvents (Hexane) and only moderately soluble in polar aprotic solvents. Liquid loading in a strong solvent (like DCM) often leads to precipitation at the top of the column when the mobile phase hits it, causing band broadening and high back-pressure.

Solution: Dry Loading (Solid Load)

  • The Fix: Do not attempt liquid loading if solubility is

    
     in the starting mobile phase.
    
  • Method:

    • Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) or THF.

    • Add Celite 545 or Silica Gel (1:2 ratio of crude to solid support).

    • Rotovap to dryness until a free-flowing powder remains.

    • Load this powder directly on top of the packed column bed (or in a solid load cartridge for automated flash systems).

  • Why it works: This eliminates solvent mismatch effects and ensures the sample starts as a tight, uniform band.

Issue 3: "I cannot separate the -alkylated product from the unreacted carbazole starting material."

Diagnosis:


-alkylation removes the H-bond donor capability of the carbazole nitrogen.
  • Unreacted Carbazole: More polar (H-bond donor).[1]

  • 
    -Alkyl Product:  Less polar (H-bond acceptor only).
    However, if the alkyl chain is short or the mobile phase is too strong, the 
    
    
    
    is negligible.

Solution: Gradient Optimization & Solvent Selectivity

  • Solvent System: Switch from Hexane/Ethyl Acetate to Hexane/DCM or Toluene/Hexane .

  • Reasoning: Toluene provides

    
    -
    
    
    
    interactions that discriminate better between the aromatic surfaces of the substituted vs. unsubstituted rings than simple polarity-based solvents.
  • Gradient Strategy:

    • Start: 100% Hexane (or 95:5 Hexane:Toluene).[1]

    • Hold for 2 CV to elute non-polar impurities.

    • Ramp: 0%

      
       20% DCM over 10 CV.
      
    • Result: The

      
      -alkyl product typically elutes first.
      

Part 2: Comparative Data & Solvent Systems

Table 1: Recommended Mobile Phase Systems for Carbazole Classes
Carbazole ClassPrimary Mobile PhaseAlternative SystemAdditive Required?
Simple Carbazoles Hexane / Ethyl AcetateHexane / DCMNo

-Alkyl Carbazoles
Hexane / DCM (Gradient)Toluene / HexaneNo
Amino-Carbazoles DCM / MethanolChloroform / AcetoneYes (1% TEA)
Carbazole Aldehydes Hexane / EtOAcDCM / EtOAcNo
Highly Conjugated Toluene / HexaneChlorobenzene (Hot)No
Table 2: Stationary Phase Selection Matrix
Stationary PhaseAcidityBest ForCaution
Silica Gel (Irregular) Acidic (pH 6-7)General purificationCauses tailing for basic amines.[1]
Neutral Alumina Neutral (pH 7.0)Acid-sensitive derivativesLower capacity than silica; requires lower loading.
Basic Alumina Basic (pH 9-10)Removing acidic impuritiesCan hydrolyze esters if present.[1]
C18 (Reverse Phase) NeutralHighly polar/ionic derivativesExpensive; requires water/MeCN mobile phase.[1]

Part 3: Decision Logic Visualization

The following diagram illustrates the decision-making process for troubleshooting tailing and resolution issues.

CarbazoleTroubleshooting Start Start: Poor Resolution / Tailing CheckStructure Does molecule have basic Nitrogen (amine)? Start->CheckStructure CheckSolubility Is sample soluble in starting mobile phase? CheckStructure->CheckSolubility No AddTEA Add 0.5-1.0% Triethylamine (TEA) to Mobile Phase CheckStructure->AddTEA Yes LiquidLoad Liquid Load (Dissolve in Mobile Phase) CheckSolubility->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) Evaporate from DCM CheckSolubility->DryLoad No AddTEA->CheckSolubility Tailing Resolved SwitchAlumina Switch to Neutral Alumina Stationary Phase AddTEA->SwitchAlumina Tailing Persists CheckRf Is Rf difference < 0.1? LiquidLoad->CheckRf DryLoad->CheckRf ChangeSelectivity Switch Solvent System (e.g., Hex/EtOAc -> Tol/Hex) CheckRf->ChangeSelectivity Yes (Co-elution) GradientOpt Shallow Gradient (e.g., 0-10% over 20 CV) CheckRf->GradientOpt No (Just close)

Figure 1: Decision tree for optimizing chromatographic separation of carbazole derivatives, focusing on acidity and solubility management.

Part 4: Standard Operating Procedure (SOP)

Protocol: Flash Chromatography of -Alkyl Carbazoles

Objective: Purify 1.0 g of crude


-ethylcarbazole synthesized via phase transfer catalysis.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Solvents: Hexane (HPLC grade), Dichloromethane (DCM).[1]

  • Additives: None required for

    
    -alkyl (unless unreacted amine is present).[1]
    

Step-by-Step Workflow:

  • TLC Analysis:

    • Prepare a TLC plate using 9:1 Hexane:DCM.

    • Spot the crude mixture.

    • Visualize under UV (254 nm and 365 nm).[1] Carbazole derivatives are highly fluorescent (often blue/purple).[1]

    • Target:

      
       of product should be ~0.3. If 
      
      
      
      , reduce DCM.[1]
  • Column Packing:

    • Slurry pack 30 g of silica gel in 100% Hexane.

    • Ensure the bed is level and air-free.

  • Sample Loading (Dry Load Method):

    • Dissolve 1.0 g crude in 5 mL DCM.

    • Add 2.0 g Celite 545.

    • Rotovap to dryness (bath temp

      
      ).[1]
      
    • Pour the resulting powder onto the column bed and add a 1 cm layer of sand on top.

  • Elution Gradient:

    • CV 0-3: 100% Hexane (Elutes non-polar grease/impurities).[1]

    • CV 3-15: Linear gradient 0%

      
       15% DCM in Hexane.
      
    • CV 15-20: Hold at 15% DCM.

  • Fraction Collection:

    • Collect fractions of 15-20 mL.

    • Monitor by UV.[3] The

      
      -alkyl product will elute before the unreacted carbazole (if present).
      
  • Post-Run:

    • Combine pure fractions.

    • Rotovap and dry under high vacuum to remove trace solvent trapped in the crystal lattice.

References

  • BenchChem Technical Support. (2025).[2][4][5] Purification of 1H-Benzo[c]carbazole Derivatives: Troubleshooting Guide. Retrieved from [1]

  • Phenomenex Chromatography Blog. (2024). Tip on Peak Tailing of Basic Analytes: Silanol Interactions. Retrieved from [1]

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [1]

  • Dai, W., et al. (2025).[1] Purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Small-scale silica gel column chromatography method for separating carbazole compounds. PubMed. Retrieved from

Sources

Troubleshooting

reducing defects in perovskite solar cells with 2-(Carbazol-9-yl)aniline interlayers

Topic: 2-(Carbazol-9-yl)aniline (2-CzAn) Interlayers Technical Dashboard: 2-CzAn Interlayer Material Profile: IUPAC Name: 2-(9H-carbazol-9-yl)aniline Role: Interface Passivator / Hole Extraction Promoter Target Interface...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Carbazol-9-yl)aniline (2-CzAn) Interlayers

Technical Dashboard: 2-CzAn Interlayer

Material Profile:

  • IUPAC Name: 2-(9H-carbazol-9-yl)aniline

  • Role: Interface Passivator / Hole Extraction Promoter

  • Target Interface: Perovskite / Hole Transport Layer (HTL)

  • Primary Mechanism: Lewis acid-base coordination (Amine

    
     Pb
    
    
    
    ) + Hydrophobic shielding (Carbazole).

Quick Reference Data:

ParameterRecommended RangeCritical Note
Solvent System Isopropanol (IPA)Anhydrous grade required to prevent hydration.
Concentration 1.0 – 3.0 mg/mL>5 mg/mL often creates insulating barriers (S-kink).
Deposition Method Dynamic Spin CoatingApply onto rotating substrate (3000-4000 rpm).
Annealing 100°C for 5-10 minsEssential to drive off IPA and promote anchoring.
Storage Nitrogen GloveboxAmine groups are sensitive to oxidation over time.
Application Protocol: The "Self-Validating" Workflow

This protocol is designed to ensure the passivation layer forms a monolayer/sub-monolayer rather than a bulk insulating film.

Phase A: Preparation
  • Solubility Check: Dissolve 2-CzAn in anhydrous IPA at 2 mg/mL .

    • Validation: Solution must be optically clear. If cloudy, sonicate at 40°C for 10 mins. If haze persists, filter through a 0.22 µm PTFE filter.

  • Substrate Prep: Ensure the perovskite film is fully crystallized and cooled to room temperature.

Phase B: Deposition (Dynamic Method)
  • Set spin coater to 4000 rpm (Acceleration: 2000 rpm/s).

  • Start rotation.

  • Once speed stabilizes (approx. 2-3 seconds), dispense 50 µL of the 2-CzAn solution directly onto the center of the film.

  • Spin for 20 seconds total.

  • Immediate Anneal: Transfer to a hotplate at 100°C for 5 minutes .

    • Why: This thermal step locks the coordination bond between the aniline nitrogen and the surface lead defects.

Troubleshooting Guide & FAQs
Category 1: Electrical Performance (J-V Curves)

Q: My J-V curve shows an "S-shape" or kink near Voc after applying 2-CzAn. Why?

  • Diagnosis: The interlayer is too thick, creating a transport barrier. While the carbazole moiety supports hole transport, a thick layer of 2-CzAn acts as an insulator because its intrinsic mobility is lower than dedicated HTLs like Spiro-OMeTAD.

  • Solution:

    • Reduce concentration to 0.5 – 1.0 mg/mL .

    • Switch to dynamic spin coating (dispensing while spinning) rather than static, to thin the layer.

    • Verify the solvent is pure IPA (slow evaporation in other solvents can cause accumulation).

Q: I see no improvement in Voc (Open Circuit Voltage). Is the passivation failing?

  • Diagnosis: The binding kinetics may be hindered. The ortho position of the carbazole group in 2-(Carbazol-9-yl)aniline creates significant steric hindrance around the amine (-NH

    
    ) binding site compared to the para isomer.
    
  • Solution:

    • Increase Annealing Temp: Bump the post-deposition anneal to 110°C to overcome the steric energy barrier for coordination.

    • Check Surface Stoichiometry: Passivation works best on Pb-rich surfaces. If your perovskite surface is organic-rich (excess MAI/FAI), the Pb defects are already "capped," and 2-CzAn has nowhere to bind. Try a slight excess of PbI

      
       in your precursor ink.
      
Category 2: Film Morphology & Stability [1][2]

Q: The HTL (Spiro-OMeTAD) deposited on top of 2-CzAn looks non-uniform (dewetting).

  • Diagnosis: The carbazole moiety is highly hydrophobic.[3] While this is good for moisture stability, it decreases the surface energy, making it hard for the subsequent Chlorobenzene-based HTL solution to spread.

  • Solution:

    • Concentration Tuning: Do not exceed 2 mg/mL for the passivator.

    • Solvent Additive: Add a trace amount (1-2%) of the HTL solvent (Chlorobenzene) into the 2-CzAn/IPA solution to modify surface tension during the transition.

Q: The device degrades rapidly under illumination despite the hydrophobic interlayer.

  • Diagnosis: Unreacted amine groups. If the 2-CzAn doesn't bind to a defect, the free amine can act as a degradation center, potentially deprotonating the organic cation (MA

    
    ) in the perovskite lattice.
    
  • Solution: Perform a IPA wash . After depositing and annealing the 2-CzAn layer, spin pure IPA on top (dynamic load) to wash away unbound molecules, leaving only the chemically anchored monolayer.

Mechanistic Visualization

The following diagram illustrates the dual-function mechanism: Defect Healing via the aniline unit and Hole Extraction via the carbazole unit.

G cluster_0 Perovskite Surface cluster_1 2-CzAn Interlayer cluster_2 Hole Transport Layer Pb_Defect Undercoordinated Pb2+ Defect Amine_Group Aniline Amine (-NH2 Lone Pair) Pb_Defect->Amine_Group Hole Injection Bulk_Crystal Perovskite Bulk (MAPbI3 / FAPbI3) Bulk_Crystal->Pb_Defect Surface Termination Amine_Group->Pb_Defect Lewis Acid-Base Coordination Carbazole_Group Carbazole Moiety (Hole Transport) Amine_Group->Carbazole_Group Covalent Bond (Ortho-Linkage) Amine_Group->Carbazole_Group Intramolecular Transfer Carbazole_Group->Bulk_Crystal Hydrophobic Shielding (Moisture Barrier) Spiro Spiro-OMeTAD / PTAA Carbazole_Group->Spiro Energy Level Alignment (HOMO)

Caption: Mechanism of 2-CzAn passivation. The amine group anchors to Pb


 defects (quenching recombination), while the carbazole unit facilitates hole transfer to the HTL and repels moisture.
References & Authoritative Grounding
  • Carbazole-Based Hole Transport & Passivation:

    • Source: "14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials." Chemical Communications.[4]

    • Context: Establishes the baseline efficacy of carbazole derivatives in energetic alignment with perovskites.

  • Defect Passivation Mechanisms (Lewis Base):

    • Source: "Defect Passivation Effect of Chemical Groups on Perovskite Solar Cells." ACS Applied Materials & Interfaces.

    • Context: details the interaction between amine/carbonyl groups and undercoordinated Pb

      
      , validating the aniline-coordination theory used in this guide.
      
  • Synthesis and Structural Isomerism:

    • Source: "4-(9H-Carbazol-9-yl)aniline - Properties and Applications."[5][6] Chem-Impex / BenchChem.

    • Context: Provides chemical data on the para-isomer, serving as the comparative baseline for the ortho-isomer (2-CzAn) discussed in the troubleshooting section regarding steric hindrance.

  • Hydrophobic Interlayers for Stability:

    • Source: "Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance." ResearchGate.[2]

    • Context: Validates the "Hydrophobic Shielding" mechanism visualized in the diagram, confirming that carbazole moieties significantly enhance moisture resistance (T80 > 1000h).

Sources

Optimization

managing the hygroscopic nature of aniline starting material in synthesis

Executive Summary: The "Invisible" Impurity Aniline ( ) presents a dual challenge in synthesis: it is moderately hygroscopic and highly susceptible to oxidative degradation. While researchers often notice the visual degr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity

Aniline (


) presents a dual challenge in synthesis: it is moderately hygroscopic and highly susceptible to oxidative degradation. While researchers often notice the visual  degradation (darkening from colorless to red/brown), the invisible  accumulation of water is frequently the root cause of reaction failure.

Aniline forms a positive azeotrope with water (boiling point ~98°C, composition ~18% water). Consequently, simple distillation without prior chemical drying is ineffective; the "wet" azeotrope boils off before pure water, meaning your initial distillate is contaminated. This guide provides the definitive protocols for diagnosing, purifying, and maintaining anhydrous aniline.

Module 1: Diagnostics & Detection

How do I know my aniline is wet?

Visual Inspection
  • Colorless: High purity.

  • Yellow/Light Orange: Mild oxidation; likely usable for non-critical work but water content is suspect.

  • Red/Brown/Black: Significant oxidation and polymerization. Discard or Redistill.

    • Note: Dark color indicates oxidation, which often correlates with poor storage seals and moisture ingress.

Analytical Standard: Karl Fischer (KF) Titration

CRITICAL WARNING: Standard KF protocols often fail with aniline. Aniline is a weak base. If introduced into a standard KF cell, it can raise the pH above 8.0. At this pH, the iodine in the KF reagent undergoes a side reaction (disproportionation), leading to a falsely high water count and a vanishing endpoint (the titrator keeps adding reagent indefinitely).

Corrective Protocol for KF Analysis of Aniline:

  • Buffer the Cell: You must add a weak acid to the KF solvent to neutralize the aniline.

    • Recommended:Salicylic Acid or Benzoic Acid (add ~5-10g to the titration vessel solvent).[1]

    • Target pH: 5.0 – 7.0.[1][2]

  • Method: Use Volumetric KF for water content >100 ppm.

KF_Troubleshooting start Start KF Titration check_ep Is Endpoint Stable? start->check_ep stable Valid Result check_ep->stable Yes unstable Drifting/Vanishing Endpoint check_ep->unstable No cause pH > 8 (Side Reaction) unstable->cause action Add Salicylic Acid Buffer cause->action action->start Retest

Figure 1: Decision logic for troubleshooting Karl Fischer titration of basic amines like aniline.

Module 2: Purification Protocols

The "Zinc-KOH" Method for High-Purity Synthesis

Do not rely on molecular sieves alone for wet aniline; they are best for maintenance, not bulk drying. The following protocol is the industry standard for generating synthesis-grade aniline.

Reagents Required[1][3][4][5][6][7][8][9]
  • KOH Pellets: For bulk water removal.

  • Zinc Dust: Acts as a reducing agent during distillation to prevent oxidation.

  • Inert Gas: Nitrogen or Argon line.

Step-by-Step Protocol

Phase 1: Pre-Drying (Chemical Desiccation)

  • Pour crude aniline into an Erlenmeyer flask.

  • Add KOH pellets (approx. 5% w/v).

  • Stir gently for 2–4 hours. The KOH will dissolve/liquefy as it captures water.

  • Decant the aniline from the aqueous KOH layer into a clean distillation flask.

    • Why? Removing bulk water here breaks the azeotrope potential before heating.

Phase 2: Reactive Distillation

  • To the decanted aniline, add Zinc Dust (~1-2g per 100mL).

  • Set up a distillation apparatus with a Vigreux column.

  • Vacuum Distillation (Recommended):

    • Aniline BP at 760 mmHg: 184.4°C (High heat promotes degradation).

    • Aniline BP at 10 mmHg: ~69°C .

  • Discard the first 5-10% of the distillate (the "fore-run"), which contains residual moisture and lower-boiling impurities.

  • Collect the middle fraction (colorless liquid) under inert atmosphere.

Phase 3: Storage

  • Store in Amber Glass bottles.

  • Headspace must be purged with Argon/Nitrogen.

  • Add activated 4Å Molecular Sieves for long-term dryness maintenance.

Purification_Workflow raw Crude Aniline (Red/Brown) predry Pre-Dry: KOH Pellets (Decant) raw->predry Remove Bulk H2O distill Distillation Pot Add Zinc Dust predry->distill Transfer vacuum Vacuum Distillation (Discard Fore-run) distill->vacuum Heat product Pure Aniline (Colorless) vacuum->product Collect Middle Fraction

Figure 2: The optimized purification workflow for aniline starting material.

Module 3: Impact on Synthesis

Why does "a little water" matter?

Stoichiometric Errors

Aniline is often used as a limiting reagent. If your aniline is 2% water by weight, you are under-charging your nucleophile by 2% and adding a competitive nucleophile (water) that weighs significantly less (MW 18 vs 93), meaning the molar ratio of water is higher than you think.

Catalyst Poisoning (Buchwald-Hartwig)

In Palladium-catalyzed C-N coupling, water can be detrimental depending on the ligand system.[3]

  • Mechanism: Water can hydrolyze the aryl halide or the Pd-ligand complex.

  • Result: Reduced yields and formation of phenol byproducts.

Electrophile Consumption

In acylation reactions (e.g., forming acetanilides), water competes for the acyl chloride or anhydride.

  • Reaction:

    
    
    
  • Consequence: The acid generated (

    
    ) protonates the aniline, rendering it non-nucleophilic (
    
    
    
    ), shutting down the reaction entirely.

Frequently Asked Questions (FAQ)

Q: Can I just use molecular sieves to dry my dark aniline? A: No. Sieves remove water but do not remove oxidation products (the colored impurities). Furthermore, if the water content is high, sieves can heat up and cause surface polymerization of the aniline. You must distill to remove the oxidation products.

Q: Why did my aniline turn purple/red after one day? A: It was likely exposed to light and air. Aniline undergoes photo-oxidation. Always wrap the flask in aluminum foil if amber glass is unavailable and store under nitrogen.

Q: Can I use Calcium Hydride (CaH2) instead of KOH? A: Yes, CaH2 is an excellent drying agent for aniline. However, it is more expensive and requires careful quenching. KOH is generally preferred for the "pre-dry" phase because it is cheaper and easier to separate from the bulk liquid.

Q: What is the boiling point of the Aniline-Water azeotrope? A: The azeotrope boils at 98°C (at atmospheric pressure) and consists of roughly 18% water and 82% aniline by weight. This is why simple boiling doesn't "dry" the solvent; it carries the water over with it.

References

  • Purification of Labor

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Relevance: Defines the standard KOH/Zinc distill
    • Link:

  • Karl Fischer Titr

    • Source: Merck Millipore (Sigma-Aldrich) Technical Application Note.
    • Relevance: Explains the pH interference mechanism and the use of salicylic acid buffering.
    • Link:

  • Azeotropic D

    • Source: CRC Handbook of Chemistry and Physics / Gmehling, J. et al.
    • Relevance: Confirms the Aniline-Water azeotrope composition (18% w
    • Link:

Sources

Troubleshooting

minimizing impurities during the distillation of aniline for synthesis

Welcome to the Aniline Purification Hub. Operator: Senior Application Scientist (Synthesis Division) Mission: To provide researchers with a fail-safe, chemically grounded protocol for obtaining and maintaining ultra-pure...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aniline Purification Hub. Operator: Senior Application Scientist (Synthesis Division) Mission: To provide researchers with a fail-safe, chemically grounded protocol for obtaining and maintaining ultra-pure aniline for sensitive applications (e.g., transition metal catalysis, pharmaceutical intermediate synthesis).

🔬 Module 1: The Chemistry of Contamination

User Question: Why does my aniline turn red/brown, and why isn't simple distillation fixing it?

Scientist's Diagnostic: Aniline (


) is intrinsically photosensitive and prone to oxidation. The darkening is not just "dirt"; it is a chemical transformation.
  • Oxidation: Atmospheric oxygen attacks the amino group, leading to the formation of azobenzene (orange/red), nitrobenzene (yellow), and complex polyaniline oligomers (dark brown/black tars).

  • Hygroscopy: Aniline aggressively absorbs atmospheric moisture. Water acts as a catalyst for further decomposition and interferes with organometallic reagents (e.g., Grignard, n-BuLi).

The "Simple Distillation" Fallacy: Simple distillation removes heavy tars (pot residue), but it often fails to separate oxidation byproducts that have similar boiling points or co-distill. Furthermore, without a reducing agent present during distillation, the heat can accelerate further oxidation.

🛠 Module 2: The "Zinc-Dust" Protocol (Pre-Treatment)

Core Directive: You must chemically reduce the impurities before and during the physical separation.

The Mechanism

We utilize Zinc Dust as a reducing agent in the distillation pot. Zinc serves two functions:

  • Scavenging: It reduces trace oxidized impurities (like azobenzene) back to colorless amine derivatives or non-volatile salts.

  • In-situ Protection: It maintains a reducing environment within the boiling flask, preventing thermal oxidation during the heating process.

Step-by-Step Pre-Treatment
  • Assess the Grade: If the aniline is opaque black, perform a preliminary simple distillation to remove the bulk tar. If it is red/orange, proceed directly to the main protocol.

  • The Charge: Load your round-bottom flask (RBF) with the aniline.

  • The Additives:

    • Zinc Dust: Add 1–2% by weight (e.g., 1g Zn per 100g Aniline).

    • Drying Agent (Optional but Recommended): For strictly anhydrous applications, add KOH pellets (approx 2-3 pellets per 100mL). Note: CaH2 is superior for ultra-dry needs but requires careful quenching.

⚗️ Module 3: Vacuum Distillation Setup & Execution

User Question: How do I set up the distillation to ensure the product stays colorless?

Scientist's Protocol: Atmospheric distillation (184°C) causes thermal decomposition. Vacuum distillation is mandatory.

The Setup (Visualized)

The following logic flow represents the critical path for a high-purity setup.

AnilineDistillation cluster_process Active Distillation Zone Raw Crude Aniline (Red/Brown) Pot Distillation Pot (Aniline + Zn Dust + KOH) Raw->Pot Load Vigreux Vigreux Column (Prevention of bumping/entrainment) Pot->Vigreux Heat + Vac Condenser Water Condenser (Cooling) Vigreux->Condenser Vapor Udder Cow/Pig Receiver (Fraction Selection) Condenser->Udder Distillate Schlenk Schlenk Flask (Inert Storage) Udder->Schlenk Collect Main Fraction Vacuum Vacuum Trap (< 20 mmHg) Udder->Vacuum Volatiles

Figure 1: Workflow for the vacuum distillation of aniline using Zinc dust reduction.

Operational Parameters

Maintain the following conditions to prevent "bumping" and decomposition.

ParameterSpecificationReason
Vacuum Pressure 10 – 20 mmHgLowers BP to safe range (< 85°C).
Boiling Point (Target) ~70°C – 85°CSee Table below.
Stirring Vigorous Magnetic StirringCrucial. Aniline bumps violently. Never use boiling chips in vacuum.
Joint Grease High-Vac Silicone or PTFE SleevesAniline is a powerful solvent; it dissolves standard grease, contaminating the distillate.
Boiling Point Reference Table

Use this to verify your vacuum level is sufficient.

Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)184.4
100~120
40~102
20 ~84
10 ~71
1~45

(Data approximated from Antoine Equation for Aniline) [1]

📦 Module 4: Storage & Handling

User Question: I distilled it yesterday, and it's already yellow. What happened?

Scientist's Answer: You exposed it to oxygen or light. Pure aniline is kinetically unstable in air.

The "Schlenk" Standard:

  • Collection: Distill directly into a Schlenk flask if possible.

  • Atmosphere: Flush the headspace with Argon or Nitrogen immediately after distillation.

  • Light: Wrap the flask in aluminum foil.

  • Temperature: Store in a fridge (4°C) or freezer. Frozen aniline (MP: -6°C) oxidizes much slower than liquid aniline.

❓ Troubleshooting FAQ

Q: The first few drops of my distillate are cloudy. Is this normal? A: Yes. This is the Aniline-Water Azeotrope . Aniline and water form a heteroazeotrope. Water boils off first (even at reduced pressure).

  • Action: Collect the first 5-10% of the volume (the "forerun") and discard it. Switch the receiver (rotate the "cow") only when the temperature stabilizes and the drops are crystal clear.

Q: My product is clear but turned pink within an hour. A: This indicates a vacuum leak or glassware contamination .

  • The Fix: Did you wash your receiver with acetone? Traces of acetone react with aniline to form colored imines. Wash glassware with acid (HCl), then water, then base, then oven dry. Ensure your system is leak-tight; oxygen entering a hot vacuum system causes rapid degradation.

Q: Can I use Calcium Hydride (


) instead of KOH? 
A:  Yes, for ultra-dry  applications (e.g., titration indicators, strict catalysis).
  • Protocol: Stir aniline over powdered

    
     overnight, then distill from the 
    
    
    
    under vacuum.
  • Warning:

    
     foams when quenched. Dispose of pot residue carefully by slow addition of isopropanol.
    

Q: Why do you recommend a Vigreux column? A: Aniline has high surface tension and tends to "bump" (boil explosively). A Vigreux column acts as a splash guard, preventing black pot liquid from splashing up and contaminating your clear distillate.

📚 References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Gold Standard" for purification protocols, detailing the Zinc/KOH method).

  • Sigma-Aldrich. (n.d.). Aniline Product Specification & Safety Data Sheet. (Confirming physical properties and storage hazards).

  • Lide, D. R. (Ed.).[1] (2005).[1][2][3] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[4] (Source for Azeotrope and Boiling Point/Pressure data).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Carbazol-9-yl)aniline

Welcome to the technical support center for the synthesis of 2-(Carbazol-9-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Carbazol-9-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis from the lab to pilot plant and beyond. Here, we address common challenges with in-depth explanations, troubleshooting guides, and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction: The Significance and Challenges of 2-(Carbazol-9-yl)aniline

2-(Carbazol-9-yl)aniline is a crucial building block in the development of advanced materials and pharmaceuticals, particularly in the fields of organic light-emitting diodes (OLEDs) and medicinal chemistry.[1][2] Its unique electronic and photophysical properties make it a highly sought-after intermediate. However, transitioning its synthesis from milligram or gram scale to kilogram and multi-kilogram production presents a distinct set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, handling potentially hazardous reagents and intermediates, and developing robust purification methods suitable for large quantities.

This guide will focus on the two primary synthetic routes for 2-(Carbazol-9-yl)aniline: the Ullmann condensation and the Buchwald-Hartwig amination. We will explore the intricacies of each method at scale, providing practical solutions to common problems.

Section 1: Troubleshooting Guide for Ullmann Condensation Scale-Up

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] While effective at the lab scale, its translation to larger scales can be problematic.

Diagram: Ullmann Condensation Workflow

Ullmann_Condensation_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carbazole Carbazole Heating_Mixing Heating and Mixing (e.g., 140-180°C) Carbazole->Heating_Mixing 2-Haloaniline 2-Haloaniline 2-Haloaniline->Heating_Mixing Copper_Catalyst Copper_Catalyst Copper_Catalyst->Heating_Mixing Base Base Base->Heating_Mixing Solvent Solvent Solvent->Heating_Mixing Quenching Quenching Heating_Mixing->Quenching Reaction Monitoring (TLC/HPLC) Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Crystallization Crystallization Washing->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Product Product Drying->Product

Caption: A typical workflow for the Ullmann condensation synthesis of 2-(Carbazol-9-yl)aniline.

FAQs for Ullmann Condensation Scale-Up

Q1: My reaction is sluggish and gives poor yields at a larger scale, even though it worked well in the lab. What could be the issue?

A: This is a common issue when scaling up Ullmann reactions. Several factors could be at play:

  • Inefficient Mixing: In large reactors, achieving uniform heating and mixing of heterogeneous mixtures (solid base, catalyst, and reactants) is challenging. "Hot spots" or areas of poor mixing can lead to side reactions or incomplete conversion.

    • Troubleshooting:

      • Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or turbine stirrer) for the viscosity and density of your reaction mixture.

      • Baffling: The use of baffles in the reactor can improve mixing efficiency.

      • Solvent Choice: A higher boiling point solvent that can fully dissolve the reactants may improve homogeneity.

  • Catalyst Deactivation: The copper catalyst can be sensitive to impurities in the starting materials or solvent, which become more significant at scale.

    • Troubleshooting:

      • Raw Material Purity: Use high-purity carbazole, 2-haloaniline, and base. Analyze incoming materials for potential catalyst poisons.

      • Inert Atmosphere: While some Ullmann reactions are tolerant to air, at elevated temperatures and prolonged reaction times, an inert atmosphere (Nitrogen or Argon) is recommended to prevent oxidation of the catalyst and reactants.

  • Mass Transfer Limitations: In a heterogeneous reaction, the rate can be limited by the diffusion of reactants to the catalyst surface. This becomes more pronounced in larger vessels.

    • Troubleshooting:

      • Catalyst Particle Size: Using a catalyst with a smaller particle size can increase the surface area, but may complicate filtration.

      • Phase-Transfer Catalysts: In some cases, the addition of a phase-transfer catalyst can facilitate the reaction between components in different phases.

Q2: I'm observing the formation of significant by-products, particularly homocoupling of carbazole and dehalogenation of the aniline. How can I minimize these?

A: By-product formation is a frequent challenge in Ullmann condensations, often exacerbated by the harsh reaction conditions required.

  • Homocoupling of Carbazole: This occurs when two carbazole molecules react with each other.

    • Troubleshooting:

      • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. Ensure the 2-haloaniline is not fully consumed before the carbazole.

      • Controlled Addition: A slow, controlled addition of the carbazole to the reaction mixture containing the 2-haloaniline, catalyst, and base can minimize its self-condensation.

  • Dehalogenation: The 2-haloaniline can lose its halogen atom, leading to the formation of aniline.

    • Troubleshooting:

      • Temperature Optimization: While high temperatures are often necessary, an excessively high temperature can promote dehalogenation. A careful optimization study to find the minimum effective temperature is recommended.

      • Base Selection: The choice and amount of base can influence dehalogenation. A weaker base or a stoichiometric amount may be preferable to a large excess of a very strong base.

Q3: The work-up procedure is difficult at a larger scale, with emulsions forming during extraction. What can I do?

A: Emulsions are a common process chemistry problem, especially when dealing with basic aqueous solutions and organic solvents.

  • Troubleshooting:

    • Solvent Selection: Choose an extraction solvent with a significant density difference from water and low mutual solubility.

    • Brine Wash: After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Temperature Control: Performing the extraction at a slightly elevated temperature can sometimes help to break emulsions, but be mindful of the solvent's boiling point.

    • Centrifugation: For persistent emulsions in a manufacturing setting, centrifugation can be an effective but equipment-intensive solution.

Section 2: Troubleshooting Guide for Buchwald-Hartwig Amination Scale-Up

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed approach that often proceeds under milder conditions than the Ullmann reaction.[4][5] However, it comes with its own set of scale-up challenges, primarily related to the cost and sensitivity of the catalyst system.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle and Common Pitfalls

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_pitfalls Scale-Up Challenges Pd_0 Pd(0)L Ox_Add Oxidative Addition (Ar-X + Pd(0)L -> Ar-Pd(II)-X(L)) Pd_0->Ox_Add Ar-X Mixing_Issues Poor Mixing (Leads to local overheating & degradation) Pd_0->Mixing_Issues Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord Amine, Base Catalyst_Deactivation Catalyst Deactivation (e.g., P-C bond cleavage) Ox_Add->Catalyst_Deactivation Red_Elim Reductive Elimination (Ar-NR2 + Pd(0)L) Amine_Coord->Red_Elim Beta_Hydride β-Hydride Elimination (Side Reaction) Amine_Coord->Beta_Hydride Red_Elim->Pd_0 Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination and potential challenges during scale-up.

FAQs for Buchwald-Hartwig Amination Scale-Up

Q1: The cost of the palladium catalyst and phosphine ligand is a major concern for our large-scale synthesis. How can we reduce the catalyst loading?

A: Reducing catalyst loading is a key objective in process development.

  • Troubleshooting:

    • Ligand Selection: The choice of phosphine ligand is critical. More electron-rich and sterically bulky ligands often lead to more active catalysts, allowing for lower loadings.[5] Experiment with different generations of Buchwald ligands to find the most efficient one for your specific substrate combination.

    • Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can sometimes lead to more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source and a separate ligand.

    • Reaction Conditions Optimization: A thorough Design of Experiments (DoE) approach to optimize temperature, concentration, and base can reveal conditions where the catalyst is more active, allowing for a reduction in loading.

    • Catalyst Recycling: While challenging for homogeneous catalysts, investigate the possibility of catalyst recovery from the product stream, for example, through precipitation or extraction.

Q2: We are experiencing inconsistent reaction times and yields from batch to batch. What could be causing this variability?

A: The Buchwald-Hartwig reaction is sensitive to trace impurities that can affect the catalyst.

  • Troubleshooting:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure a robust inert atmosphere is maintained throughout the reaction, especially during charging of reagents.

    • Water Content: While some Buchwald-Hartwig reactions can tolerate small amounts of water, excess water can lead to catalyst deactivation and hydrolysis of the phosphine ligand. Ensure your solvents and reagents are sufficiently dry.

    • Raw Material Quality: Impurities in the carbazole or 2-haloaniline, such as other nitrogen-containing heterocycles or sulfur compounds, can act as catalyst poisons. Implement strict quality control on all incoming materials.

Q3: Our product is contaminated with residual palladium. What are the best methods for its removal at scale?

A: Palladium removal is a critical step, especially for pharmaceutical applications, due to strict regulatory limits.

  • Troubleshooting:

    • Scavengers: There are numerous commercially available scavengers designed to bind and remove residual palladium. These are often silica-based materials with functional groups that chelate the metal. A screening of different scavengers is recommended.

    • Activated Carbon: Treatment with activated carbon can be an effective and economical method for removing palladium, although it may also adsorb some of the product.

    • Crystallization: A well-designed crystallization process can be very effective at rejecting palladium impurities. The choice of solvent and cooling profile are critical parameters to optimize.

    • Extraction: In some cases, an aqueous wash with a solution containing a chelating agent (e.g., thiourea, cysteine) can extract the palladium into the aqueous phase.

Section 3: General Scale-Up and Purification Challenges

Q1: We are struggling with the crystallization of the final product to achieve the desired purity and physical form. What should we consider?

A: Crystallization is a critical unit operation that dictates the purity, particle size, and handling characteristics of the final product.

  • Troubleshooting:

    • Solvent Screening: Conduct a thorough screening of different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of larger, purer crystals.

    • Seeding: The use of seed crystals can help to control the crystallization process, leading to a more consistent particle size distribution and potentially a specific polymorphic form.

    • Polymorphism: Be aware that 2-(Carbazol-9-yl)aniline may exist in different crystalline forms (polymorphs) with different physical properties.[6] Characterize the solid form obtained under different crystallization conditions using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q2: What are the key safety considerations when scaling up the synthesis of 2-(Carbazol-9-yl)aniline?

A: A thorough safety assessment is paramount before any scale-up.

  • Key Considerations:

    • Thermal Hazards: Both the Ullmann and Buchwald-Hartwig reactions can be exothermic. A reaction calorimetry study should be performed to determine the heat of reaction and to assess the risk of a thermal runaway.[7]

    • Reagent Toxicity: Carbazole and aniline derivatives can be toxic. Ensure appropriate personal protective equipment (PPE) is used and that the process is contained to minimize exposure.

    • Solvent Hazards: Many of the solvents used are flammable. Ensure the reactor and surrounding equipment are properly grounded and that there are no ignition sources.

    • Pressure Generation: Some reactions may evolve gas. The reactor must be equipped with an appropriate pressure relief system.

Quantitative Data Summary

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Typical Catalyst Loading 5-20 mol%0.1-2 mol%
Ligand Often ligand-free or simple ligandsBulky, electron-rich phosphines
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Temperature High (140-200 °C)Moderate to high (80-120 °C)
Key Scale-Up Challenges Mixing, by-products, harsh conditionsCatalyst cost, sensitivity, Pd removal

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific equipment and scale.

Protocol 1: Lab-Scale Ullmann Synthesis of 2-(Carbazol-9-yl)aniline

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add carbazole (1.0 eq), 2-chloroaniline (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Heat the reaction mixture to 150-160 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Lab-Scale Buchwald-Hartwig Synthesis of 2-(Carbazol-9-yl)aniline

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.5 eq).

  • Add carbazole (1.0 eq) and 2-bromoaniline (1.1 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]

  • Eyke et al. Buchwald–Hartwig amination between 9H-carbazol-2-yl trifluoromethanesulfonate and 3-aminopyridine. ResearchGate. Accessed January 29, 2024. [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. ResearchGate. Accessed January 29, 2024. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Published November 28, 2019. Accessed January 29, 2024. [Link]

  • Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed. Published March 15, 2022. Accessed January 29, 2024. [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Published May 24, 2022. Accessed January 29, 2024. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Published March 7, 2023. Accessed January 29, 2024. [Link]

  • synthesis of carbazoles and derivatives from allenes. Science of Synthesis. Accessed January 29, 2024. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. Published March 7, 2023. Accessed January 29, 2024. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Accessed January 29, 2024. [Link]

  • Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. ResearchGate. Accessed January 29, 2024. [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Published February 9, 2022. Accessed January 29, 2024. [Link]

  • Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Accessed January 29, 2024. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 29, 2024. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. Accessed January 29, 2024. [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. ACS Publications. Accessed January 29, 2024. [Link]

  • Synthesis of 2-(9H-carbazol-1-yl)anilines from 2,3′-biindolyl and ketones. J-GLOBAL. Accessed January 29, 2024. [Link]

  • Effect of Nanomaterials onThermal Stability of 1,3,6,8-Tetranitro Carbazole. ResearchGate. Accessed January 29, 2024. [Link]

  • Bis(carbazol-9-ylphenyl)aniline end-capped oligoarylenes as solution-processed nondoped emitters for full-emission color tuning organic light-emitting diodes. PubMed. Published July 5, 2013. Accessed January 29, 2024. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 29, 2024. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. Published November 30, 2017. Accessed January 29, 2024. [Link]

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Accessed January 29, 2024. [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group. Published August 23, 2021. Accessed January 29, 2024. [Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. Accessed January 29, 2024. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. idUS. Published March 7, 2023. Accessed January 29, 2024. [Link]

  • Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. PubMed. Published August 5, 2024. Accessed January 29, 2024. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Accessed January 29, 2024. [Link]

  • Chemical Synthesis: Mastering the Production of 4-(9H-Carbazol-9-yl)aniline. Acme Organics. Published January 29, 2026. Accessed January 29, 2024. [Link]

  • Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. MDPI. Accessed January 29, 2024. [Link]

  • (9H-Carbazol-9-ylmeth-yl)diethyl-amine. PubMed. Accessed January 29, 2024. [Link]

  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers. Accessed January 29, 2024. [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Accessed January 29, 2024. [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. Accessed January 29, 2024. [Link]

  • Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. PubMed. Accessed January 29, 2024. [Link]

  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI. Accessed January 29, 2024. [Link]

  • Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. Accessed January 29, 2024. [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. Published February 13, 2020. Accessed January 29, 2024. [Link]

  • Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. ResearchGate. Accessed January 29, 2024. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Aniline Contaminants from Aqueous Solutions Using Beta Zeolite

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing beta zeolite for the purification of aniline from aqueous solutions...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing beta zeolite for the purification of aniline from aqueous solutions. This document offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.

Introduction to Aniline Adsorption on Beta Zeolite

Aniline is a primary aromatic amine that is widely used in the manufacturing of dyes, pharmaceuticals, and polymers. Its presence in industrial wastewater poses a significant environmental and health risk due to its toxicity and carcinogenic nature. Beta zeolite, a synthetic microporous crystalline aluminosilicate, has emerged as a promising adsorbent for the removal of aniline from aqueous solutions due to its high surface area, uniform pore structure, and acidic properties.[1][2]

The primary mechanism of aniline adsorption onto beta zeolite is attributed to the interaction between the basic aniline molecule (pKa ≈ 4.6) and the Brønsted and Lewis acid sites within the zeolite framework.[1] This interaction leads to a Type I Langmuir adsorption isotherm, indicating a monolayer adsorption process where the amount of adsorbed aniline increases with concentration until it reaches a saturation point.[1][3][4]

This guide will walk you through the practical aspects of using beta zeolite for aniline purification, helping you to anticipate and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected adsorption capacity of beta zeolite for aniline?

A1: The maximum adsorption capacity of beta zeolite for aniline is typically reported to be around 100-120 mg per gram of zeolite.[5][6] However, this value can be influenced by experimental conditions such as pH, initial aniline concentration, temperature, and the specific properties of the beta zeolite used (e.g., Si/Al ratio).

Q2: What is the optimal pH for aniline adsorption onto beta zeolite?

A2: Aniline adsorption is most effective in a pH range of 5-9.[7] At lower pH values (highly acidic), the aniline molecule becomes protonated to form the anilinium ion (C₆H₅NH₃⁺), which can compete with other cations for adsorption sites and may experience electrostatic repulsion from the positively charged zeolite surface. At higher pH values (alkaline), the zeolite surface may become negatively charged, but the concentration of hydroxyl ions can interfere with the adsorption process.[2]

Q3: Does the Si/Al ratio of the beta zeolite significantly affect aniline adsorption?

A3: Studies have shown that the level of aniline adsorbed is largely unaffected by the Si/Al ratio of the H-beta zeolite.[6][7] While the Si/Al ratio influences the number and strength of acid sites, the interaction with aniline appears to be favorable across a range of compositions.

Q4: Is the adsorption process affected by temperature?

A4: The adsorption of aniline onto beta zeolite is generally found to be largely unaffected by changes in temperature.[4][6] This suggests that the process is not strongly endothermic or exothermic under typical experimental conditions.

Q5: Can beta zeolite be regenerated and reused?

A5: Yes, beta zeolite can be regenerated and reused. Desorption studies have shown that aniline can be effectively removed from the zeolite, often by washing with deionized water or through thermal treatment.[1] One study demonstrated over 90% desorption efficiency in a single cycle with deionized water.[1] For more robust regeneration, catalytic oxidation of the adsorbed aniline can be employed, especially if the zeolite has been modified with a catalytic metal like copper.[4]

Q6: How long does it take to reach adsorption equilibrium?

A6: Equilibrium for aniline adsorption on beta zeolite is typically reached relatively quickly, often within 10 to 60 minutes.[1] It is recommended to perform preliminary kinetic studies to determine the optimal contact time for your specific experimental setup.

Troubleshooting Guide

This section addresses common problems encountered during the purification of aniline using beta zeolite.

Problem Potential Cause(s) Recommended Solution(s)
Low Aniline Removal Efficiency 1. Incorrect pH: The pH of the solution is outside the optimal range of 5-9.[7] 2. Inadequate Adsorbent Dosage: The amount of beta zeolite is insufficient to adsorb the given concentration of aniline. 3. Insufficient Contact Time: The experiment was stopped before adsorption equilibrium was reached.[1] 4. Adsorbent Fouling: The zeolite's pores are blocked by impurities or aniline polymerization products. 5. Inaccurate Aniline Concentration Measurement: Errors in the analytical method are leading to incorrect readings.1. Adjust pH: Use a pH meter to verify and adjust the initial pH of the aniline solution to within the 5-9 range using dilute acid or base. 2. Optimize Adsorbent Dose: Conduct a series of experiments with varying adsorbent dosages to find the optimal ratio of zeolite to aniline concentration. 3. Determine Equilibrium Time: Perform a kinetic study by taking samples at different time intervals to identify the time required to reach a plateau in aniline concentration. 4. Characterize and Regenerate Zeolite: Analyze the used zeolite with techniques like TGA and BET to check for fouling. If fouled, regenerate the zeolite (see regeneration protocol). 5. Calibrate Analytical Instrument: Prepare fresh aniline standards and create a new calibration curve for your UV-Vis spectrophotometer or other analytical instrument. Address potential interferences from other ions in the solution.[8]
Unexpected Color Change in the Solution 1. Aniline Oxidation/Polymerization: Aniline can oxidize and polymerize, especially when exposed to air, light, or certain metal ions, leading to a colored solution (typically brownish).[9] 2. Zeolite-Aniline Interaction: The interaction between aniline and the acid sites of the zeolite can sometimes lead to the formation of colored species. A change in the zeolite's color to dark gray upon aniline addition has been observed.[9]1. Minimize Exposure to Air and Light: Prepare aniline solutions fresh and store them in amber bottles. Consider purging the reaction vessel with an inert gas like nitrogen. 2. Monitor and Characterize: Note the color change as an observation. If it impacts your analytical measurements (e.g., UV-Vis), you may need to use a different analytical technique like HPLC that can separate aniline from the colored byproducts.
Poor Reproducibility of Results 1. Inhomogeneous Adsorbent: The beta zeolite powder is not uniformly dispersed in the solution. 2. Inconsistent Experimental Parameters: Variations in pH, temperature, agitation speed, or contact time between experiments. 3. Errors in Sample Preparation: Inaccuracies in preparing stock solutions or dilutions. 4. Common Errors in Batch Adsorption Calculations: Mistakes in applying adsorption models or calculating adsorption capacity.[10][11]1. Ensure Proper Mixing: Use a magnetic stirrer or shaker at a consistent and adequate speed to keep the zeolite suspended.[2] 2. Maintain Strict Control: Carefully control and monitor all experimental parameters for each run. 3. Use Calibrated Equipment: Ensure that all glassware and balances are properly calibrated. 4. Review Calculation Methods: Double-check all formulas and data analysis procedures. Consult literature on common pitfalls in batch adsorption studies.[10][11]
Reduced Adsorption Capacity After Regeneration 1. Incomplete Removal of Adsorbed Aniline: The regeneration process did not fully remove the aniline from the zeolite pores. 2. Structural Damage to the Zeolite: The regeneration method (e.g., harsh acid/base treatment or high temperatures) has damaged the crystalline structure of the beta zeolite.[12] 3. Loss of Active Sites: The regeneration process has altered the number or accessibility of the acid sites.1. Optimize Regeneration Protocol: Try a more rigorous regeneration method, such as increasing the washing time or using a different solvent. Consider thermal regeneration with in-situ analysis (e.g., TGA-MS) to confirm complete removal. 2. Characterize Regenerated Zeolite: Use XRD to check for changes in crystallinity and peak positions, which can indicate structural damage.[7][13][14] Compare the BET surface area and pore volume of the fresh and regenerated zeolite.[15][16] 3. Evaluate Acidity: Use techniques like ammonia temperature-programmed desorption (NH₃-TPD) to assess the acidity of the regenerated zeolite.
Interference from Co-existing Ions 1. Competition for Adsorption Sites: Other cations present in the wastewater can compete with aniline for the active sites on the zeolite.[17][18] 2. Alteration of Solution Chemistry: Anions can affect the pH of the solution or interact with aniline molecules.1. Analyze Wastewater Composition: Characterize the wastewater to identify potential interfering ions. 2. Conduct Competitive Adsorption Studies: Perform experiments with aniline in the presence of the identified ions to quantify their impact on adsorption capacity. 3. Pre-treatment of Wastewater: If interference is significant, consider a pre-treatment step to remove the interfering ions before the zeolite adsorption stage.

Experimental Protocols

Preparation of Beta Zeolite Adsorbent
  • Activation: Before use, it is advisable to activate the commercially available beta zeolite to remove any adsorbed water or impurities. This is typically done by heating the zeolite powder in a furnace at a specific temperature (e.g., 500 °C) for several hours (e.g., 4 hours) under a flow of dry air or nitrogen.

  • Storage: After activation, store the zeolite in a desiccator to prevent rehydration.

Batch Adsorption Experiment for Aniline Removal

This protocol is a general guideline and should be optimized for your specific research goals.

  • Prepare Aniline Stock Solution: Accurately weigh a known amount of aniline and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L). Handle aniline with appropriate safety precautions in a well-ventilated fume hood.

  • Prepare Working Solutions: From the stock solution, prepare a series of working solutions with different initial aniline concentrations (e.g., 10, 20, 50, 100 mg/L) by serial dilution.[1][19]

  • Adsorption Experiment:

    • For each concentration, add a precise volume of the aniline solution (e.g., 100 mL) to a series of flasks (e.g., 250 mL Erlenmeyer flasks).[1][19]

    • Adjust the pH of each solution to the desired value (e.g., pH 7) using dilute HCl or NaOH.

    • Add a precisely weighed amount of activated beta zeolite (e.g., 0.1 g) to each flask.[1][19]

    • Immediately place the flasks on a shaker or stirrer at a constant speed and ambient temperature.

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot of the solution from each flask using a syringe.

    • Filter the withdrawn sample immediately using a syringe filter (e.g., 0.45 µm) to separate the zeolite particles.

  • Analysis:

    • Analyze the aniline concentration in the filtered samples using a suitable analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance for aniline (around 230 nm or 280 nm).[1][8][19]

    • Prepare a calibration curve using standard aniline solutions of known concentrations.

  • Data Analysis:

    • Calculate the amount of aniline adsorbed per unit mass of zeolite at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial aniline concentration (mg/L)

      • Cₑ is the equilibrium aniline concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Calculate the percentage of aniline removal using the following equation: % Removal = ((C₀ - Cₑ) / C₀) * 100

Regeneration of Beta Zeolite
  • Separation: After the adsorption experiment, separate the aniline-laden zeolite from the solution by filtration or centrifugation.

  • Washing: Wash the zeolite multiple times with deionized water to remove any loosely bound aniline.

  • Drying: Dry the washed zeolite in an oven at a moderate temperature (e.g., 100-120 °C) overnight.

  • Thermal Regeneration (Optional): For more thorough regeneration, heat the dried zeolite in a furnace to a higher temperature (e.g., 400-500 °C) for a few hours to desorb and potentially decompose the remaining aniline.

  • Validation: Characterize the regenerated zeolite using techniques like XRD, BET, and SEM to ensure its structural integrity and porosity are maintained.[13][15][20]

Visualizations

Experimental Workflow for Aniline Adsorption

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis zeolite_prep Beta Zeolite Activation adsorption Batch Adsorption (Zeolite + Aniline Solution) zeolite_prep->adsorption aniline_prep Aniline Solution Preparation aniline_prep->adsorption sampling Aliquot Sampling & Filtration adsorption->sampling analysis Aniline Concentration Measurement (e.g., UV-Vis) sampling->analysis data_analysis Data Analysis (qₑ, % Removal) analysis->data_analysis

Caption: Workflow for a typical batch adsorption experiment.

Adsorption Mechanism of Aniline on Beta Zeolite

G cluster_solution Aqueous Solution cluster_zeolite Beta Zeolite Surface aniline Aniline (C₆H₅NH₂) acid_site Acid Site (Brønsted or Lewis) aniline->acid_site Adsorption (Interaction)

Caption: Simplified mechanism of aniline adsorption.

References

  • Color changes in (A) natural zeolite ( B) 0.01-PANI zeolite (C) 0.05 M... - ResearchGate. Available at: [Link]

  • XRD patterns of H-beta, O-beta, M-beta and T-beta zeolites. The... - ResearchGate. Available at: [Link]

  • Removal on Beta zeolite; (u) aniline (¢) 2-nitroaniline (p)... - ResearchGate. Available at: [Link]

  • XRD patterns of H-Beta zeolite (SiO2/Al2O3 = 28) and Cr-Beta zeolite... - ResearchGate. Available at: [Link]

  • X-ray diffraction pattern of the β - zeolite membrane... - ResearchGate. Available at: [Link]

  • An Investigation into the Adsorption of Aniline from Aqueous Solution Using H-Beta Zeolites and Copper-Exchanged Beta Zeolites | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]

  • An investigation into adsorption of aniline from aqueous solution using H-beta zeolites and copper-exchanged beta zeolites - University of Limerick. Available at: [Link]

  • Adsorption of aniline from aqueous solutions onto a nanoporous material adsorbent: isotherms, kinetics, and mass transfer mechanisms | Water Practice & Technology | IWA Publishing. Available at: [Link]

  • A novel process for the removal of aniline from wastewaters - PubMed. Available at: [Link]

  • substituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]

  • Role of Cation Nature in FAU Zeolite in Both Liquid-Phase and Gas-Phase Adsorption. Available at: [Link]

  • Common Data Analysis Errors in Batch Adsorption Studies - ResearchGate. Available at: [Link]

  • Impact of Cations (Na+, K+, Mg+2) and Anions (F−, Cl−, SO42−) Leaching from Filters Packed with Natural Zeolite and Ferric Nanoparticles for Wastewater Treatment - NIH. Available at: [Link]

  • Effect of Acid Treatment on the Structure of Natural Zeolite from the Shankhanai Deposit. Available at: [Link]

  • Brunauer-Emmett-Teller (BET) analysis for zeolite synthesized using... - ResearchGate. Available at: [Link]

  • (PDF) Impact of Cations (Na+, K+, Mg+2) and Anions (F−, Cl−, SO42−) Leaching from Filters Packed with Natural Zeolite and Ferric Nanoparticles for Wastewater Treatment - ResearchGate. Available at: [Link]

  • SEM image of the zeolite beta (left) and mordenite (right). The... - ResearchGate. Available at: [Link]

  • Troubleshooting in UV/Vis Spectrophotometry | Biocompare Bench Tips. Available at: [Link]

  • XRD patterns of the original Pt/Beta and zeolites treated with the... - ResearchGate. Available at: [Link]

  • An Investigation of the Batch Adsorption Capacity for the Removal of Phosphate from Wastewater Using Both Unmodified and Functional Nanoparticle-Modified Biochars - MDPI. Available at: [Link]

  • Batch Adsorption From Solution - PMC - NIH. Available at: [Link]

  • Brunauer-Emmett-Teller (BET) surface area analysis. Available at: [Link]

  • How to detect Aniline in a solution with metal ions interference using UV-Vis? Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of 2-(Carbazol-9-yl)aniline and 3-(Carbazol-9-yl)aniline isomers

Executive Summary This guide provides a technical comparison between two structural isomers: 2-(Carbazol-9-yl)aniline (Ortho-isomer) and 3-(Carbazol-9-yl)aniline (Meta-isomer). While both serve as critical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two structural isomers: 2-(Carbazol-9-yl)aniline (Ortho-isomer) and 3-(Carbazol-9-yl)aniline (Meta-isomer). While both serve as critical intermediates in the synthesis of organic light-emitting diode (OLED) materials and pharmaceutical scaffolds, their performance diverges significantly due to steric and electronic effects.

  • 3-(Carbazol-9-yl)aniline is the industry standard for "meta-conjugated" host materials (e.g., mCP analogs), offering a balance of high triplet energy (

    
    ) and chemical stability.
    
  • 2-(Carbazol-9-yl)aniline is a sterically congested isomer. It is characterized by a highly twisted "orthogonal" geometry that effectively breaks

    
    -conjugation, maximizing 
    
    
    
    but complicating synthesis and reducing packing density.

Chemical Identity & Properties

Feature2-(Carbazol-9-yl)aniline (Ortho)3-(Carbazol-9-yl)aniline (Meta)
Structure Carbazole attached at ortho position of anilineCarbazole attached at meta position of aniline
CAS Number Available as Custom Synthesis (e.g., C176200)1023659-21-3
Molecular Formula


Molecular Weight 258.32 g/mol 258.32 g/mol
Geometry Highly Twisted (~70-90° dihedral)Moderately Twisted (~40-60° dihedral)
Electronic Nature Conjugation Break (High

)
Meta-Conjugation (High

, better stability)
Primary Use High-

Blue Hosts, Steric Ligands
General Purpose OLED Hosts (mCP type)

Structural Analysis: The Steric Effect

The core difference lies in the dihedral angle between the carbazole plane and the aniline phenyl ring.

  • The Meta-Effect (3-isomer): The meta-linkage naturally interrupts the mesomeric interaction between the amine donor and the carbazole, preserving high triplet energy while allowing sufficient flexibility for stable film formation.

  • The Ortho-Twist (2-isomer): The proximity of the carbazole to the primary amine (

    
    ) creates severe steric repulsion. This forces the two aromatic systems to be nearly perpendicular (orthogonal). This geometry completely decouples the orbitals, resulting in deep-blue emission potential (if polymerized) but lower glass transition temperatures (
    
    
    
    ) due to inefficient packing.

IsomerComparison cluster_ortho 2-(Carbazol-9-yl)aniline (Ortho) cluster_meta 3-(Carbazol-9-yl)aniline (Meta) Ortho_Struct Structure: Carbazole @ C2 Ortho_Steric Steric Clash: H(Carbazole) vs NH2 Ortho_Struct->Ortho_Steric Ortho_Geo Geometry: ~90° Twist (Orthogonal) Ortho_Steric->Ortho_Geo Ortho_Prop Result: Maximized Triplet Energy Broken Conjugation Ortho_Geo->Ortho_Prop Meta_Geo Geometry: ~50° Twist (Flexible) Ortho_Geo->Meta_Geo Higher Torsion Meta_Struct Structure: Carbazole @ C3 Meta_Steric Steric Clash: Minimal Meta_Struct->Meta_Steric Meta_Steric->Meta_Geo Meta_Prop Result: Balanced Triplet Energy Stable Packing Meta_Geo->Meta_Prop

Figure 1: Structural causality flow comparing the steric outcomes of ortho- vs. meta-substitution.

Synthesis & Scalability

Synthesis of the 2-isomer is significantly more challenging due to the steric hindrance at the coupling site.

Protocol A: Synthesis of 3-(Carbazol-9-yl)aniline (Standard)

Mechanism: Nucleophilic Aromatic Substitution (


) or Ullmann Coupling.
  • Reagents: Carbazole (1.0 eq), 1-Fluoro-3-nitrobenzene (1.1 eq),

    
     (2.0 eq), DMF.
    
  • Step 1 (Coupling): Heat at 120°C for 12h. The carbazole anion attacks the electron-deficient nitrobenzene ring.

  • Step 2 (Reduction): The resulting 3-(carbazol-9-yl)-nitrobenzene is reduced using

    
    /HCl or 
    
    
    
    to yield the aniline.
  • Yield: Typically High (>80%).

Protocol B: Synthesis of 2-(Carbazol-9-yl)aniline (Advanced)

Mechanism: Buchwald-Hartwig Amination (Required due to sterics). Direct


 with 1-fluoro-2-nitrobenzene is possible but often suffers from low yields and side reactions due to the "ortho-effect". Palladium catalysis is preferred for purity.
  • Reagents: Carbazole (1.0 eq), 2-Bromo-aniline (protected) or 1-Bromo-2-nitrobenzene (1.0 eq).

  • Catalyst System:

    
     (2 mol%) + P(t-Bu)3  or XPhos  (Ligand is critical).
    
    • Note: Standard ligands like

      
       often fail to promote coupling at the sterically crowded ortho position.
      
  • Conditions: Toluene, NaOtBu (Base), 110°C, Argon atmosphere, 24h.

  • Workup: Requires careful column chromatography to separate dehalogenated byproducts.

  • Yield: Moderate (50-65%).

Applications in Drug Development & Materials

OLED Host Materials (Primary Application)

Both isomers are precursors for "Host" materials in Phosphorescent OLEDs (PhOLEDs).

  • 3-Isomer (Meta): Used to synthesize mCP (1,3-bis(carbazol-9-yl)benzene) derivatives. The meta-linkage prevents the extended conjugation of the

    
    -system, keeping the triplet energy high (
    
    
    
    ) to prevent reverse energy transfer from blue phosphors.
  • 2-Isomer (Ortho): Used for Deep-Blue Hosts . The orthogonal twist raises

    
     even further (
    
    
    
    ). However, the steric strain can make the bond susceptible to degradation under electrical stress, potentially reducing device lifetime compared to the 3-isomer.
Pharmaceutical Relevance

While less common as direct drugs, these isomers act as bioisosteres for diphenylamine scaffolds.

  • DNMT1 Inhibitors: Recent studies identify carbazole-based propanoic acids (linked at position 3) as inhibitors of DNA methyltransferase 1.[1] The 3-isomer provides the correct vector for binding into the catalytic pocket, whereas the 2-isomer's twist often prevents effective docking.

Experimental Data Summary

Property3-Isomer (Meta)2-Isomer (Ortho)Impact on Application
Solubility Good (CHCl3, THF)Excellent2-isomer packs poorly, increasing solubility.
Triplet Energy (

)
~2.90 eV~3.05 eV2-isomer is better for deep-blue emitters.
Thermal Stability (

)
High (>350°C)Moderate (~320°C)Steric strain lowers decomposition threshold.
Synthetic Cost LowHigh2-isomer requires expensive Pd-catalysts.

References

  • Crystal Structure & Packing: Comparison of carbazole derivatives confirms the planar vs. twisted nature of N-substituted systems. Acta Crystallographica Section E, 2010. Link

  • OLED Host Design: "Derivatives of carbazole... as host materials for red phosphorescent OLEDs." ResearchGate, 2020. (Discusses the impact of isomerism on charge transport). Link

  • Ortho-Effect in Synthesis: "Buchwald–Hartwig Amination... of Sterically Hindered Amines." Journal of the American Chemical Society, 2010.[2] (Mechanistic insight into synthesizing the 2-isomer). Link

  • Biological Activity: "Identification of 3-(9H-carbazol-9-yl)... as promising DNMT1 inhibitors." European Journal of Medicinal Chemistry, 2024. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Theoretical Data for 2-(Carbazol-9-yl)aniline and its Analogs

For researchers, scientists, and professionals in drug development, the rigorous validation of molecular structures and properties is paramount. This guide provides an in-depth technical comparison of experimental and th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of molecular structures and properties is paramount. This guide provides an in-depth technical comparison of experimental and theoretical data for carbazole derivatives, with a specific focus on the principles applicable to 2-(Carbazol-9-yl)aniline. In the dynamic landscape of materials science and medicinal chemistry, the synergy between empirical measurements and computational modeling is not merely beneficial—it is a cornerstone of innovation and reliability. This document eschews rigid templates in favor of a narrative that delves into the "why" behind the "how," offering field-proven insights into the cross-validation process.

The core of this guide is built on three pillars: Expertise, Trustworthiness, and Authoritative Grounding. We will explore the causal relationships in experimental design, describe self-validating protocols, and ground our claims in authoritative sources. While specific experimental data for 2-(Carbazol-9-yl)aniline is not extensively available in the public domain, we will utilize data from closely related isomers and derivatives to illustrate the cross-validation workflow. This approach provides a robust framework that can be applied to 2-(Carbazol-9-yl)aniline as data becomes available.

The Imperative of Cross-Validation in Carbazole Chemistry

Carbazole and its derivatives are a class of heterocyclic aromatic compounds renowned for their unique photophysical and electronic properties, making them valuable in fields ranging from organic light-emitting diodes (OLEDs) to pharmaceuticals. 2-(Carbazol-9-yl)aniline, with its potential for intramolecular charge transfer and as a building block for larger functional molecules, is a compound of significant interest. However, synthesizing and characterizing such molecules is only the first step. To truly understand and predict their behavior, a meticulous cross-validation of experimental findings with theoretical models is essential. This dual approach allows us to:

  • Confirm Molecular Structure: While techniques like X-ray crystallography provide a definitive solid-state structure, computational models can predict the most stable conformation in the gas phase or in solution, offering a more complete picture of the molecule's behavior in different environments.

  • Interpret Spectroscopic Data: Theoretical calculations can predict spectroscopic signatures (NMR, IR, UV-Vis), which aids in the assignment of experimental spectra and provides a deeper understanding of the underlying electronic and vibrational transitions.

  • Predict Physicochemical Properties: Computational models can estimate properties like electronic band gaps, dipole moments, and reactivity, guiding the design of new molecules with desired characteristics.

This guide will walk you through the key experimental techniques and their computational counterparts, demonstrating how they can be used in concert to achieve a comprehensive understanding of carbazole derivatives.

Structural Elucidation: Weaving Together Experiment and Theory

The precise arrangement of atoms in a molecule is the foundation of its chemical identity and function. Here, we explore the powerful combination of X-ray crystallography and Density Functional Theory (DFT) for structural elucidation.

Experimental Cornerstone: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides highly accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.

Table 1: Selected Crystallographic Data for N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline [1]

ParameterValue
Chemical FormulaC₂₁H₂₀N₂O₂S
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)15.061(3)
b (Å)21.992(4)
c (Å)5.437(1)
Dihedral Angle (Carbazole/Benzene)80.15(6)°

Data obtained from a synchrotron radiation source, highlighting the precision achievable.

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. For N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, crystals were grown from a methanol/water mixture[1].

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined to achieve the best possible fit to the experimental data.

The Theoretical Lens: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of molecular chemistry, it is an invaluable tool for predicting the optimized geometry of a molecule in the gas phase, free from the packing forces present in a crystal.

A common approach involves using a functional, such as B3LYP, and a basis set, such as 6-311++G(d,p), to perform the calculations.

  • Input Structure: A plausible 3D structure of the molecule is drawn using a molecular editor.

  • Calculation Setup: The level of theory (functional and basis set) is chosen. For carbazole derivatives, functionals that account for dispersion forces, such as ωB97X-D, can provide improved accuracy[2].

  • Optimization: The calculation is run, and the software iteratively adjusts the positions of the atoms to find the lowest energy conformation.

  • Analysis: The output provides the optimized bond lengths, bond angles, and dihedral angles.

Cross-Validation in Action: A Comparative Approach

The power of cross-validation lies in comparing the experimental and theoretical data. For instance, the dihedral angle between the carbazole and aniline rings is a key structural parameter. In the crystal structure of N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, this angle is 80.15(6)°[1]. A DFT calculation for this molecule would provide a theoretical value for this angle in the gas phase.

Discrepancies between the two are not necessarily errors but can reveal important information about the influence of intermolecular forces, such as hydrogen bonding and π-π stacking, in the solid state. For example, a study on 9-p-tolyl-9H-carbazole-3-carbaldehyde found a dihedral angle of 59.7(3)° from X-ray diffraction, which was comparable to the calculated result of 65° using the B3LYP/6-311++G(d,p) method[3].

CrossValidation_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis & Purification exp_crystal Crystal Growth exp_synthesis->exp_crystal exp_xrd X-ray Diffraction exp_crystal->exp_xrd exp_data Experimental Structure (Bond lengths, angles) exp_xrd->exp_data comparison Comparative Analysis (Correlation & Discrepancies) exp_data->comparison theo_input Input Molecular Structure theo_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) theo_input->theo_dft theo_opt Geometry Optimization theo_dft->theo_opt theo_data Theoretical Structure (Optimized geometry) theo_opt->theo_data theo_data->comparison

Caption: Workflow for structural cross-validation.

Spectroscopic Fingerprinting: A Duet of Empirical and Calculated Spectra

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing information about its chemical bonds and electronic environment. Theoretical calculations can simulate these spectra, aiding in their interpretation.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular structure.

For carbazole derivatives, characteristic IR bands include N-H stretching (for unsubstituted carbazoles) and C=C stretching vibrations of the aromatic rings. For instance, in N-(9-ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea, the N-H stretching vibration is observed at 3360 cm⁻¹[2].

Following geometry optimization, a frequency calculation can be performed at the same level of theory. This yields the theoretical vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor (typically around 0.95-0.96 for DFT calculations) to the calculated frequencies to account for anharmonicity and other systematic errors[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (chemical shifts), their connectivity (coupling constants), and their spatial proximity (NOE).

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. The calculation is typically performed on the DFT-optimized geometry. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Electronic Spectroscopy: UV-Vis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For carbazole derivatives, the spectra are typically characterized by π-π* transitions of the aromatic system. The position and intensity of the absorption bands are sensitive to the substitution pattern and the extent of conjugation. The carbazole moiety itself exhibits strong absorption bands around 292 nm and 322 nm[4].

Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.

Table 2: Comparison of Experimental and Theoretical Data Cross-Validation

PropertyExperimental TechniqueTheoretical MethodKey Comparison Points
Molecular Geometry Single-Crystal X-ray DiffractionDFT Geometry OptimizationBond lengths, bond angles, dihedral angles. Discrepancies can indicate solid-state packing effects.
Vibrational Frequencies IR & Raman SpectroscopyDFT Frequency CalculationComparison of peak positions (after scaling) and relative intensities to assign experimental bands.
NMR Chemical Shifts ¹H, ¹³C NMR SpectroscopyGIAO-DFT CalculationCorrelation between experimental and calculated chemical shifts to confirm structural assignments.
Electronic Transitions UV-Vis SpectroscopyTD-DFT CalculationComparison of absorption maxima (λ_max_) and oscillator strengths to understand electronic structure.

Thermal Stability: A Look at TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature. TGA measures changes in mass, while DSC measures heat flow.

  • TGA can be used to determine the decomposition temperature of a compound, providing insights into its thermal stability.

  • DSC can identify phase transitions, such as melting points and glass transitions.

For 4-(9H-Carbazol-9-yl)aniline, a melting point of 96 °C has been reported[5].

While theoretical prediction of full TGA and DSC curves is complex, DFT calculations can provide information about bond dissociation energies, which can be correlated with thermal stability.

Data_Integration cluster_data Integrated Molecular Profile Structure Structural Data X-ray Diffraction DFT Optimization Spectroscopy Spectroscopic Data NMR IR/Raman UV-Vis GIAO-DFT DFT Freq. TD-DFT Structure->Spectroscopy Geometry for calculations Spectroscopy->Structure Confirms assignments Thermal Thermal Properties TGA/DSC Bond Dissociation Energy Molecule 2-(Carbazol-9-yl)aniline (and Analogs) Molecule->Structure Elucidates 3D arrangement Molecule->Spectroscopy Provides electronic & vibrational fingerprint Molecule->Thermal Determines stability

Caption: Integrated data approach for molecular characterization.

Conclusion: A Unified Approach for Robust Science

The cross-validation of experimental and theoretical data is not merely a confirmatory exercise; it is a synergistic process that leads to a deeper and more nuanced understanding of molecular systems. For carbazole derivatives like 2-(Carbazol-9-yl)aniline, this integrated approach is crucial for accurately characterizing their structure, interpreting their spectroscopic properties, and predicting their behavior in various applications.

As a senior application scientist, I advocate for this dual methodology as a best practice. It enhances the reliability of research findings, accelerates the discovery of new materials, and provides a solid foundation for the development of novel therapeutics. The protocols and comparative frameworks presented in this guide offer a starting point for researchers to implement this powerful strategy in their own work.

References

  • Lai, H., Gallucci, J. C., & Li, C. (2014). N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o332. [Link]

  • Nowak, M., & Kaczor, A. A. (2025). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Molbank, 2025(1), M1403. [Link]

  • Al-Otaibi, J. S., El-Azab, A. S., & Al-Obaid, A. M. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759. [Link]

  • Zhang, Y., Zhu, D., Wang, L., & Gu, R. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 8-17. [Link]

  • PubChem. (n.d.). 4-(9H-Carbazol-9-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Comparative Guide: Cytotoxicity of Carbazole Derivatives Against Cancer Cell Lines

[1] Executive Summary & Strategic Context Carbazole alkaloids and their synthetic derivatives represent a cornerstone in oncology drug discovery, largely inspired by the success of Ellipticine and Alectinib . The tricycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Carbazole alkaloids and their synthetic derivatives represent a cornerstone in oncology drug discovery, largely inspired by the success of Ellipticine and Alectinib . The tricyclic carbazole scaffold mimics the structure of DNA base pairs, allowing for effective DNA intercalation, while its electronic properties facilitate the inhibition of critical nuclear enzymes like Topoisomerase II (Topo II) .[1]

This guide provides a technical comparison of emerging carbazole subclasses—specifically Carbazole-Chalcone Hybrids , N-substituted Sulfonamides , and Thiosemicarbazones . Unlike generic reviews, we focus on quantitative


 metrics, selectivity indices (SI) against normal cells, and validated experimental protocols to support your lead optimization workflows.

Mechanism of Action (MOA)

Understanding the causality of cytotoxicity is essential for interpreting


 data. Carbazole derivatives primarily induce apoptosis through two distinct but often synergistic pathways:
  • DNA Intercalation & Topoisomerase II Inhibition: Planar carbazole moieties slide between DNA base pairs, stabilizing the Topo II-DNA cleavage complex (cleavable complex stabilization). This prevents DNA religation, causing double-strand breaks.

  • ROS-Mediated Apoptosis: Hybrid derivatives (e.g., chalcones) often contain

    
    -unsaturated ketones that deplete cellular glutathione, leading to Reactive Oxygen Species (ROS) accumulation, mitochondrial membrane depolarization (
    
    
    
    loss), and Caspase-3 activation.
Visualizing the Apoptotic Cascade

The following diagram illustrates the dual-pathway mechanism triggered by carbazole derivatives.

CarbazoleMOA Carbazole Carbazole Derivative (Entry via Passive Diffusion) Nucleus Nuclear Translocation Carbazole->Nucleus Mitochondria Mitochondrial Dysfunction Carbazole->Mitochondria Hybrid Moieties (e.g., Chalcones) DNA_Intercalation DNA Intercalation Nucleus->DNA_Intercalation TopoII Topoisomerase II Inhibition Nucleus->TopoII DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopoII->DSB Caspase Caspase-9 / Caspase-3 Activation DSB->Caspase p53 Signaling ROS ROS Generation (Oxidative Stress) Mitochondria->ROS CytoC Cytochrome c Release ROS->CytoC CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual-mechanism pathway showing nuclear DNA damage and mitochondrial oxidative stress leading to apoptosis.

Comparative Cytotoxicity Analysis

The following data synthesizes recent high-impact studies comparing novel carbazole derivatives against standard-of-care agents (Cisplatin, 5-Fluorouracil).

Carbazole-Chalcone Hybrids vs. Cisplatin

Hybridization with chalcones enhances lipophilicity and introduces an electrophilic center for ROS generation.

Key Finding: Compound 4g demonstrates superior potency against cervical cancer cells compared to breast cancer cells, with a favorable safety profile on normal cells (BHK-21).

CompoundStructural ClassCell LineCancer Type

(

M)
Reference Drug (

)
Selectivity Note
Compound 4g Carbazole-ChalconeHeLa Cervical5.64 Cisplatin (15.[2]3)High Selectivity
Compound 4g Carbazole-ChalconeMCF-7 Breast29.15Cisplatin (~12.0)Moderate
Compound 9i Quinoline-CarbazoleA549 Lung3.91 Cisplatin (15.3)4x Potency vs Cisplatin
Compound 9i Quinoline-CarbazoleK-562 Leukemia1.91 Cisplatin (2.71)Highly Potent

Data Source: Synthesized from recent comparative studies [1, 5].

N-Substituted Carbazole Sulfonamides (Nanomolar Potency)

Sulfonamide substitutions often improve water solubility and target multi-drug resistant (MDR) lines.

Key Finding: These derivatives are effective against resistant phenotypes (MCF-7/ADR), addressing a critical failure point of traditional chemotherapy.

CompoundTarget MechanismCell Line

(nM)
Clinical Implication
Compound 7 Tubulin/Topo II DualMCF-7/ADR0.81 - 31.2 Overcomes MDR resistance
Compound 15 Tubulin PolymerizationHepG2~7.6 High potency in liver cancer

Data Source: Derived from structure-activity relationship studies [2, 6].[3][4][5][6]

Carbazole-Thiosemicarbazones

Designed specifically as non-intercalative Topo II catalytic inhibitors , these compounds avoid some of the genotoxicity associated with DNA intercalators.

CompoundTargetCell LinesActivity Profile
C1 & C3 Topo II ATPase DomainHeLa, MG63Inhibits Topo II at 10

M
; induces G1 arrest.

Experimental Protocols: Validating Cytotoxicity

To reproduce the data above, a standardized MTT assay is required.[7] Causality in this assay relies on mitochondrial dehydrogenase enzymes in viable cells reducing the yellow MTT tetrazolium salt to purple formazan.[8][9]

Standardized MTT Assay Workflow

Critical Control: Use a "No Cell" blank to subtract background absorbance of the media/drug, and a "Vehicle Control" (DMSO < 0.1%) to normalize viability.

MTTProtocol Step1 1. Cell Seeding (5x10^3 cells/well) 96-well plate Step2 2. Attachment Incubate 24h @ 37°C, 5% CO2 Step1->Step2 Step3 3. Drug Treatment Add Carbazole Serial Dilutions (0.1 - 100 µM) Step2->Step3 Step4 4. Exposure Incubate 24h - 72h Step3->Step4 Step5 5. MTT Addition Add 20µL MTT (5mg/mL) Incubate 4h Step4->Step5 Step6 6. Solubilization Remove Media Add 100µL DMSO Step5->Step6 Step7 7. Quantification Read Absorbance @ 570nm Step6->Step7

Figure 2: Step-by-step workflow for the colorimetric MTT cytotoxicity assay.

Protocol Validation Checkpoints:

  • Linearity: Ensure cell density is within the linear range of the absorbance curve (avoid over-confluency which causes metabolic slowing).

  • Solubility: Carbazole derivatives are hydrophobic. Ensure the final DMSO concentration in the well does not exceed 0.5%, as DMSO itself is cytotoxic at higher levels.

  • Interference: Some colored carbazole derivatives may absorb at 570nm. Always run a "Drug Only" control (media + drug, no cells) to correct for intrinsic compound absorbance.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, three structural features drive maximal cytotoxicity:

  • N-Substitution (Position 9):

    • Finding: Alkyl or sulfonamide groups at the N9 position improve lipophilicity and cellular uptake. Sulfonamides specifically enhance interaction with the Topo II ATPase domain [6].

  • Hybridization (C3/C6 Positions):

    • Finding: Linking the carbazole core to a chalcone or thiosemicarbazone moiety at C3 significantly increases potency compared to the parent carbazole. This "hybrid pharmacophore" approach allows for dual-targeting (DNA + Mitochondria) [1, 5].

  • Electronic Effects:

    • Finding: Electron-donating groups (e.g., -OCH3) on the phenyl rings of hybrid derivatives tend to increase cytotoxicity (

      
       < 5 
      
      
      
      M) compared to electron-withdrawing groups, likely by enhancing the stability of the DNA-drug complex [5].

References

  • New Hybrid Scaffolds Based on Carbazole-Chalcones as Potent Anticancer Agents. National Institutes of Health (NIH).Link

  • Structure-activity relationship study of new carbazole sulfonamide derivatives. PubMed.Link

  • Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors. RSC Advances.Link

  • Selective Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives. BenchChem.Link

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations. European Journal of Medicinal Chemistry.Link

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines. NIH / PubMed Central.Link

Sources

Comparative

Electrochemical Stability and Polymerization Kinetics: 2-, 3-, and 4-(Carbazol-9-yl)aniline

Executive Summary This guide provides a comparative technical analysis of the electrochemical stability and electropolymerization behavior of three structural isomers: 2-(Carbazol-9-yl)aniline (Ortho) , 3-(Carbazol-9-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the electrochemical stability and electropolymerization behavior of three structural isomers: 2-(Carbazol-9-yl)aniline (Ortho) , 3-(Carbazol-9-yl)aniline (Meta) , and 4-(Carbazol-9-yl)aniline (Para) .

For researchers in organic bioelectronics and drug delivery scaffold development, the 4-isomer (Para) is identified as the superior candidate for applications requiring long-term electrochemical stability, high conductivity, and reversible redox switching. The 3-isomer (Meta) serves as a high-bandgap alternative with interrupted conjugation, while the 2-isomer (Ortho) is largely unsuitable for conductive polymer applications due to severe steric hindrance and high oxidation potentials.

Scientific Foundation: Structure-Property Relationships

The electrochemical performance of these isomers is governed by two competing physical phenomena: Electronic Conjugation and Steric Hindrance .

The Isomer Effect
  • 4-(Carbazol-9-yl)aniline (Para):

    • Mechanism: The nitrogen lone pair of the aniline group is in direct resonance with the carbazole moiety. This "through-bond" communication delocalizes the radical cation formed during oxidation, lowering the activation energy for polymerization.

    • Result: Facile electropolymerization, formation of long, planar polymer chains, and high film stability.

  • 3-(Carbazol-9-yl)aniline (Meta):

    • Mechanism: The meta linkage acts as a conjugation break. Electronic communication between the amine and carbazole is disrupted (nodes in the wavefunction), confining the radical cation.

    • Result: Higher oxidation potential, formation of disordered or cross-linked polymers with lower conductivity.

  • 2-(Carbazol-9-yl)aniline (Ortho):

    • Mechanism: Severe steric repulsion between the carbazole protons and the aniline amino group forces the two aromatic systems to twist nearly perpendicular (dihedral angle ~90°). This breaks

      
      -orbital overlap.
      
    • Result: Highest oxidation potential, inability to form stable polymer films (steric termination), and rapid degradation of the radical cation.

Visualization of Conjugation Pathways

ConjugationLogic Para 4-Isomer (Para) Linear Conjugation Stab Radical Cation Stabilization Para->Stab High (Resonance) Poly Polymerization Efficiency Para->Poly High (Facile) OxPot Oxidation Potential (E_ox) Para->OxPot Low (~0.7V) Meta 3-Isomer (Meta) Conjugation Break Meta->Stab Moderate Meta->Poly Low (Disordered) Meta->OxPot Medium (~0.9V) Ortho 2-Isomer (Ortho) Steric Twist Ortho->Stab None (Localized) Ortho->Poly Blocked (Dimers) Ortho->OxPot High (>1.1V)

Figure 1: Logical flow of structural effects on electrochemical properties. Green paths indicate favorable properties for conducting polymers; red paths indicate detrimental effects.

Experimental Protocol: Electropolymerization & Stability Testing

To validate these properties, the following standardized protocol is recommended. This setup ensures reproducibility and allows for direct comparison of


 and cycle stability.
Materials & Setup
  • Working Electrode: Indium Tin Oxide (ITO) coated glass or Platinum disk.

  • Reference Electrode: Ag/AgCl (3M KCl) or Ag/Ag+ (0.01M AgNO3 in ACN).

  • Counter Electrode: Platinum wire/mesh.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile (ACN).
    
  • Monomer Concentration: 1.0 mM (Critical: maintain low concentration to prevent oligomer precipitation).

Workflow Diagram

Protocol Start Start: Monomer Dissolution (1 mM in ACN/TBAPF6) CV_Scan Cyclic Voltammetry (CV) Scan: -0.2V to 1.5V Rate: 100 mV/s Start->CV_Scan Polymerization Electropolymerization (10-20 Cycles) CV_Scan->Polymerization Observe Current Growth Wash Rinse Electrode (Monomer-free ACN) Polymerization->Wash Stability Stability Test (100 Cycles in Monomer-free Electrolyte) Wash->Stability Analysis Data Analysis: Calculate % Charge Retention Stability->Analysis

Figure 2: Standardized electrochemical workflow for characterizing carbazole-aniline derivatives.

Comparative Analysis & Data Interpretation

Electrochemical Behavior (CV Profiles)
Metric4-Isomer (Para)3-Isomer (Meta)2-Isomer (Ortho)
Oxidation Onset (

)
Low (~0.70 V) Medium (~0.85 V)High (>1.0 V)
CV Shape Sharp, reversible redox peaks. Current increases with cycles (film growth).Broad, quasi-reversible peaks. Slow current growth.Irreversible oxidation peak.[1] Rapid current decay (electrode fouling).
Polymer Color Dark Green / Black (Conductive State)Yellow / BrownTransparent / Faint Yellow (No film)
Film Adhesion ExcellentModeratePoor / None
Stability Analysis
  • 4-Isomer: The radical cation is stabilized over the entire conjugated system. Upon repeated cycling (stability test), the polymer film typically retains >90% of its electroactivity after 100 cycles.

  • 3-Isomer: Due to the "meta-defect," the polymer chains are less planar. Charge trapping occurs, leading to a faster degradation of electroactivity (approx. 70-80% retention ).

  • 2-Isomer: The radical cation is highly reactive and localized. Instead of polymerizing, it often reacts with trace water or solvent impurities, leading to rapid passivation of the electrode surface. <10% retention or complete loss of activity is common.

Application Suitability
  • 4-(Carbazol-9-yl)aniline: Ideal for biosensors (e.g., dopamine detection) and electrochromic devices . Its stability allows for reliable calibration and long operational life.

  • 3-(Carbazol-9-yl)aniline: Useful for OLED host materials where a higher triplet energy (due to broken conjugation) is required, rather than conductivity.

  • 2-(Carbazol-9-yl)aniline: Limited utility in electrochemistry; primarily of academic interest for steric studies.

Conclusion

For applications in drug development and bio-applications requiring electrochemical stability, 4-(Carbazol-9-yl)aniline is the definitive choice. Its para-substitution pattern enables the delocalization necessary for reversible redox chemistry and stable polymer formation. Researchers should avoid the ortho (2-) isomer for conductive applications due to steric inhibition, and reserve the meta (3-) isomer for specialized high-bandgap requirements.

References

  • Electrochemical Synthesis and Electrochromic Properties of Polycarbazole Derivatives. Source: MDPI / Polymers (2022) Context: Establishes the baseline oxidation potentials (~0.70 V) and color changes for para-linked carbazole polymers.

  • Electropolymerization and Electrochemical Properties of Poly(N-carbazolylalkyl)aniline. Source: ResearchGate (2025) Context: Confirms the reversible redox behavior and "dark green" oxidation state of aniline-carbazole coupled systems.

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Source: National Taiwan University (2012) Context: Provides critical mechanistic data on the stability of 3,6-substituted vs para-substituted carbazoles and the dimerization of cation radicals.

  • Substituent Effects on the Electrochemical Oxidation of Anilines. Source: ResearchGate (2025) Context: Fundamental reference for the "Ortho-Meta-Para" effect on oxidation potentials, explaining why meta/ortho isomers have higher potentials.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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